Asoxime chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
34433-31-3 |
|---|---|
Molecular Formula |
C14H16Cl2N4O3 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |
InChI Key |
QELSIJXWEROXOE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((2-hydroxyiminomethylpyridiniummethyl)-(4'- carbamoylpyridiniummethyl))ether dichloride 1-(((4-(aminocarbonyl)pyridino)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride 1-(2-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium)-2-oxapropane asoxime chloride H16 HI 6 HI-6 som-sim |
Origin of Product |
United States |
Asoxime Chloride in Advanced Cholinesterase Reactivation Research: Foundations and Frontiers
Significance within Cholinesterase Reactivator Research
Asoxime chloride, an asymmetric bis-pyridinium aldoxime, is a key agent in the study of acetylcholinesterase (AChE) reactivation. caymanchem.com Organophosphorus compounds, which include highly toxic nerve agents and pesticides, exert their primary toxic effect by inhibiting AChE. researchgate.netmdpi.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis that can be fatal. researchgate.netmdpi.com The primary role of oxime reactivators like this compound is to restore the function of AChE by removing the inhibiting organophosphate group. nih.govnih.gov
The significance of this compound lies in its demonstrated efficacy against a broader range of nerve agents compared to earlier oximes like pralidoxime (B1201516) (2-PAM). nih.govhhs.gov It has shown particular promise in reactivating AChE inhibited by nerve agents such as sarin (B92409), VX, and soman (B1219632). hhs.govresearchgate.netcdnsciencepub.com The development of such broad-spectrum reactivators is a critical goal in the field, as no single oxime is currently effective against all known organophosphorus agents. researchgate.netbenthamdirect.com
Research has focused on understanding the mechanism of this compound's action, which involves a nucleophilic attack by the oximate anion on the phosphorylated AChE conjugate. caymanchem.com Studies involving site-directed mutagenesis have revealed the crucial role of the peripheral anionic site of AChE in the reactivation process by bis-pyridinium oximes like HI-6. researchgate.net These findings are instrumental in guiding the design of next-generation, broad-spectrum oxime reactivators. researchgate.net Furthermore, investigations into its chemical properties, such as its pKa value, are important for understanding its behavior under physiological conditions. tandfonline.com
Recent research has also explored novel delivery systems to enhance the effectiveness of this compound. A significant challenge with current oxime therapies is their limited ability to cross the blood-brain barrier (BBB). researcher.lifenih.govacs.org Studies using carriers like cucurbit nih.govuril have shown a more than three-fold increase in the concentration of asoxime in the brain, leading to improved AChE reactivation in animal models. nih.govacs.org
Historical Development and Evolution of Oxime Countermeasures
The development of oxime countermeasures began in the 1950s with the goal of creating an antidote to reverse the inhibition of acetylcholinesterase by organophosphate compounds. nih.gov The first widely used oxime was pralidoxime (2-PAM), which is still the approved oxime in the United States. nih.govnih.gov However, the limited effectiveness of 2-PAM against certain nerve agents spurred further research. researchgate.net
This led to the development of a new generation of oximes, including the H-series of oximes, of which this compound (HI-6) is a prominent member. hhs.govresearchgate.net Synthesized in the 1970s and 1980s, H-oximes like HI-6 were found to be potent reactivators of AChE inhibited by soman, a nerve agent for which 2-PAM is largely ineffective. hhs.govresearchgate.netcdnsciencepub.com The development of bis-pyridinium oximes, characterized by two pyridinium (B92312) rings, was a significant step forward, as this structural feature was found to enhance reactivation potency. researchgate.netnih.gov
The evolution of oxime research continues, with a focus on creating a "universal" reactivator effective against all nerve agents and pesticides. benthamdirect.com This involves synthesizing new analogues of existing oximes and exploring different chemical structures. nih.govbenthamdirect.com The knowledge gained from studying the structure-activity relationships of compounds like this compound is fundamental to this ongoing effort. researchgate.net
| Property | Value |
| Formal Name | 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium, dichloride |
| CAS Number | 34433-31-3 |
| Synonyms | HI-6 |
| Molecular Formula | C₁₄H₁₆N₄O₃ • 2Cl |
| Formula Weight | 359.2 |
Table 1: Chemical and Physical Properties of this compound. caymanchem.com
| Oxime | Reactivation Efficacy against Soman-inhibited AChE | Reactivation Efficacy against Tabun-inhibited AChE |
| Pralidoxime (2-PAM) | Limited | Limited |
| This compound (HI-6) | Potent | Less Effective |
| Obidoxime (B3283493) | Moderate | Moderate |
Table 2: Comparative in vitro Reactivation Efficacy of Selected Oximes. nih.govhhs.gov
Table 3: Chemical Compounds Mentioned in this Article.
Mechanistic Insights into Acetylcholinesterase Reactivation by Asoxime Chloride
Molecular Mechanisms of Organophosphate-AChE Adduct Reactivation
The inhibition of AChE by organophosphates occurs through the phosphorylation or phosphonylation of a serine residue within the enzyme's active site, rendering it incapable of its natural function of hydrolyzing the neurotransmitter acetylcholine (B1216132). caymanchem.comnih.gov This leads to an accumulation of acetylcholine in synaptic clefts, resulting in a cholinergic crisis. Asoxime chloride functions by reversing this inhibition through a nucleophilic attack on the phosphorus atom of the OP-AChE conjugate. caymanchem.comnih.gov
Nucleophilic Attack Pathways and Energetics
The reactivation process initiated by this compound is a bimolecular nucleophilic substitution reaction. The key to this process is the deprotonation of the oxime group to form a highly nucleophilic oximate anion. This anion then attacks the phosphorus atom of the organophosphate moiety covalently bound to the serine residue in the AChE active site. This attack leads to the formation of a transient pentavalent intermediate. Subsequently, the bond between the phosphorus atom and the serine residue is cleaved, releasing the regenerated, active AChE. The organophosphate, now bound to the oxime, forms a phosphonylated oxime, which then dissociates from the enzyme's active site. nih.gov
Molecular modeling studies suggest that for the nucleophilic attack to be successful, the oxime must adopt a specific orientation within the active site gorge to allow the oximate anion to approach the phosphorus atom of the OP-AChE adduct. The energetics of this process are influenced by the specific organophosphate and the precise positioning of the reactivator.
Role of the Oximate Anion in Catalytic Reactivation
The formation of the oximate anion is a critical step in the reactivation mechanism. nih.gov The nucleophilicity of the oxime is significantly enhanced upon deprotonation. This compound, being a bis-pyridinium oxime, possesses a quaternary nitrogen atom which helps to lower the pKa of the oxime group, thereby increasing the concentration of the reactive oximate anion at physiological pH. This is a key feature that contributes to its efficacy as a reactivator. The catalytic cycle involves the binding of the oxime to the inhibited enzyme, the nucleophilic attack by the oximate anion, and the subsequent release of the phosphonylated oxime and the reactivated enzyme.
Specificity of Reactivation Across Different Nerve Agents (Sarin, VX, Soman (B1219632), Cyclosarin (B1206272), Tabun)
The effectiveness of this compound varies significantly depending on the chemical structure of the inhibiting organophosphate nerve agent. It is considered a broad-spectrum reactivator but shows marked differences in its potency against various agents. nih.govnih.gov
This compound is particularly effective against AChE inhibited by soman and cyclosarin. nih.gov It also demonstrates significant reactivation potency for sarin (B92409) and VX-inhibited AChE. nih.gov However, its efficacy against tabun-inhibited AChE is negligible. nih.gov This specificity is attributed to the steric and electronic properties of the different organophosphate-AChE adducts, which influence the accessibility and susceptibility of the phosphorus atom to nucleophilic attack by the oxime. For instance, the bulky cyclohexyl group in cyclosarin and the pinacolyl group in soman create different steric environments within the active site compared to the smaller alkoxy groups in sarin and tabun (B1200054).
| Nerve Agent | This compound (HI-6) Reactivation Efficacy |
| Sarin (GB) | Effective nih.gov |
| VX | Effective nih.gov |
| Soman (GD) | Highly Effective nih.govnih.gov |
| Cyclosarin (GF) | Highly Effective nih.govnih.gov |
| Tabun (GA) | Negligible nih.gov |
Enzyme-Inhibitor Interaction Dynamics
The interaction between this compound and the inhibited AChE is a dynamic process governed by the specific characteristics of the enzyme's active site and the stability of the organophosphate-enzyme conjugate.
Acetylcholinesterase Active Site Characterization and Oxime Binding
The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long. It contains a catalytic triad (B1167595) of amino acids (serine, histidine, and glutamate) and a peripheral anionic site (PAS) at the gorge's entrance. nih.gov For reactivation to occur, this compound must traverse this gorge and position itself correctly within the active site.
Molecular modeling studies have shown that the two pyridinium (B92312) rings of this compound play a crucial role in its binding and orientation. nih.gov One ring can interact with the PAS, while the other, bearing the oxime group, is guided towards the catalytic triad where the organophosphate is bound. This precise positioning is essential for the oximate anion to be in close proximity to the phosphorus atom for the nucleophilic attack. The structure of the organophosphate adduct can influence the conformation of the active site, thereby affecting the binding and efficacy of the reactivator.
Impact of Organophosphate "Aging" on Reactivation Efficacy
A significant challenge in the treatment of organophosphate poisoning is the phenomenon of "aging." This is a time-dependent process where the organophosphate-AChE conjugate undergoes a chemical modification, typically the cleavage of an alkoxy group from the phosphorus atom. researchgate.net This process results in a more stable, negatively charged phosphonylated enzyme that is resistant to reactivation by oximes like this compound. researchgate.net
The rate of aging varies considerably among different nerve agents. For instance, soman-inhibited AChE ages very rapidly, with a half-life of only a few minutes. researchgate.net This rapid aging makes timely administration of this compound critical for effective treatment. In contrast, the aging of VX and sarin-inhibited AChE is significantly slower, allowing a wider therapeutic window for oxime administration. researchgate.net The inability of this compound to reactivate aged AChE underscores the importance of early intervention in cases of organophosphate poisoning.
| Nerve Agent | Aging Half-life of Inhibited AChE | Implication for this compound Reactivation |
| Soman (GD) | ~2 minutes researchgate.net | Very rapid aging severely limits the time for effective reactivation. |
| Sarin (GB) | ~3-5 hours researchgate.net | Slower aging provides a wider therapeutic window. |
| Cyclosarin (GF) | ~7 hours researchgate.net | Slower aging allows for a greater chance of successful reactivation. |
| Tabun (GA) | >19 hours researchgate.net | Very slow aging, but this compound is inherently ineffective against tabun. |
| VX | >19 hours researchgate.net | Very slow aging provides a long therapeutic window. |
Allosteric Modulation of AChE by this compound
Allosteric modulation refers to the process where the binding of a ligand to one site on an enzyme influences the activity at another, distinct site. In the context of acetylcholinesterase, oximes like this compound can interact with allosteric sites, which can indirectly affect the reactivation process. nih.govembopress.org
The key allosteric site on AChE is the Peripheral Anionic Site (PAS), located at the entrance of the active-site gorge. embopress.orgnih.govebi.ac.uk Bis-pyridinium oximes, the class to which this compound belongs, are structured to potentially interact with both the PAS at the gorge's entrance and the catalytic anionic site (CAS) at its base. nih.govresearchgate.net This dual interaction is a critical aspect of their modulatory role. The binding of a ligand at the PAS can induce conformational changes that are transmitted to the active center, thereby altering catalytic efficiency or the potential for reactivation. embopress.orgnih.gov
Research using X-ray crystallography on similar bis-pyridinium oximes has shown that one part of the molecule can bind near the PAS residue Trp279, while the other part is positioned deeper in the gorge. nih.govresearchgate.net This binding can induce significant conformational shifts in PAS residues. nih.gov For instance, the binding of some oximes causes the Trp279 residue to move, altering the surface of the PAS. nih.govresearchgate.net Such conformational changes can either correctly orient the oxime's nucleophilic group for an effective attack on the phosphorylated serine in the active site or, conversely, result in an unproductive binding state that hinders reactivation. scispace.comnih.gov Therefore, the allosteric interaction at the PAS is a crucial factor that can positively or negatively modulate the reactivation efficacy of this compound.
Table 1: Key Amino Acid Residues of the AChE Peripheral Anionic Site (PAS) and Their Role in Ligand Interaction
| Residue (Human AChE) | Role in Allosteric Modulation | Supporting Evidence |
|---|---|---|
| Tryptophan (Trp) 286 | Forms π-π stacking interactions with the aromatic rings of ligands, anchoring them at the gorge entrance. Can undergo significant conformational changes upon ligand binding. nih.govresearchgate.net | Studies show Trp286 (or Trp279 in Torpedo californica AChE) packs against the oxime and its movement can alter the gorge entrance. nih.govresearchgate.net |
| Tyrosine (Tyr) 72 | Contributes to the binding surface of the PAS, interacting with ligands. researchgate.net | Crystallography shows it stacking with ligands at the PAS. researchgate.net |
| Tyrosine (Tyr) 124 | Considered critical for the enhanced reactivation potency of H-series oximes like HI-6 (asoxime). researchgate.net | Mutagenesis studies indicate its importance for the activity of bis-pyridinium oximes. researchgate.net |
| Tyrosine (Tyr) 341 | Part of the aromatic-rich environment of the PAS that contributes to ligand binding and enzyme stability. researchgate.net | Identified as a contributor to strong ligand binding and activity. researchgate.net |
Microenvironmental Factors Influencing Reactivation Kinetics
The efficiency of AChE reactivation by this compound is not solely dependent on the molecule's structure but is also significantly influenced by the immediate chemical environment surrounding the enzyme-inhibitor complex.
pH Dependence of Oxime-Mediated Reactivation
The reactivation of phosphorylated AChE is a pH-dependent process. researchgate.net The active nucleophile responsible for attacking the phosphorus atom of the OP-AChE adduct is the deprotonated oximate anion. caymanchem.comresearchgate.net The concentration of this anion in solution is governed by the Henderson-Hasselbalch relationship, which depends on the pKa of the oxime and the pH of the medium.
As the pH of the environment rises above the oxime's pKa, the equilibrium shifts towards the formation of the more reactive oximate anion, generally leading to an increased reactivation rate. researchgate.net In silico studies have shown that the percentage of deprotonated oxime, and thus its nucleophilic potential, is highly sensitive to pH. nih.gov However, this relationship is not linear indefinitely, as extreme pH values (e.g., above 10.5) can lead to the denaturation of the acetylcholinesterase enzyme itself, causing a loss of function. nih.gov Optimal reactivation rates are typically observed at a pH that balances sufficient oximate concentration with enzyme stability, often in the slightly alkaline range of 7.5 to 9.0. nih.gov
Table 2: Conceptual Relationship Between pH, Oximate Formation, and Reactivation Efficiency
| pH Condition | Relative Oximate [R-CH=NO⁻] Concentration | Theoretical Reactivation Rate | Limiting Factor |
|---|---|---|---|
| Acidic (pH < 6.0) | Very Low | Very Low | Insufficient concentration of the nucleophilic oximate anion. researchgate.net |
| Neutral (pH ≈ 7.4) | Moderate | Moderate | Reactivation occurs but is limited by the fraction of deprotonated oxime. nih.gov |
| Alkaline (pH 8.0-9.5) | High | High / Optimal | Favorable balance of high oximate concentration and enzyme integrity. nih.gov |
| Strongly Alkaline (pH > 10.5) | Very High | Decreasing | Enzyme denaturation begins to outweigh the benefit of high oximate concentration. nih.gov |
Role of Water Structure and Lyotropic Salts in Reactivation Process
The solvent environment, particularly the structure of water, plays an active role in the reactivation process. researchgate.netnih.govnih.gov The influence of ions on water structure can be described by the Hofmeister series, which classifies ions based on their ability to organize or disorganize water molecules. wikipedia.orgnih.gov Ions that promote water structure are termed "kosmotropes" (salting-out), while those that disrupt it are "chaotropes" (salting-in). researchgate.netwikipedia.org
Studies conducted with this compound (HI-6) have demonstrated that lyotropic salts directly impact reactivation kinetics. researchgate.netnih.gov
Chaotropic Salts : At low concentrations (up to 75 mM), chaotropes like lithium thiocyanate (B1210189) (LiSCN) were found to increase the percentage of AChE reactivation. researchgate.netnih.gov This effect is attributed to the disruption of the highly organized shell of water molecules that are electrostricted around the oximate anion. researchgate.netnih.gov This "desolvation" of the oximate enhances its nucleophilicity, favoring its attack on the phosphorus atom of the inhibited enzyme. researchgate.netnih.gov
Kosmotropic Salts : Conversely, strong kosmotropes like ammonium (B1175870) sulfate (B86663) and phosphate (B84403) lead to a small decrease in reactivation. researchgate.netnih.gov These "water structure-making" salts are believed to strengthen the hydration shell around the oximate, slightly increasing the shielding effect and thus reducing its reactivity. researchgate.net
At high concentrations (e.g., >100 mM), both types of salts can inhibit the reaction, either by causing the enzyme to precipitate ("salting-out" by kosmotropes) or by inducing denaturation (chaotropes). researchgate.netnih.gov These findings underscore that the reactivation process is sensitive to the fine structure of the aqueous solvent.
Table 3: Effect of Lyotropic Salts on Asoxime-Mediated AChE Reactivation
| Salt Type | Example Ion | Effect on Water Structure | Effect on Reactivation by Asoxime (Low Concentration) | Proposed Mechanism |
|---|---|---|---|---|
| Chaotrope ("Breaker") | SCN⁻ | Disrupts H-bond network, less organized. researchgate.net | Increased Reactivation researchgate.netnih.gov | Induces destructuring of the water shell around the oximate, enhancing its nucleophilic attack. researchgate.netnih.gov |
| Neutral | Cl⁻ | Minimal effect on water structure. researchgate.net | No significant effect researchgate.net | Does not significantly alter the solvation shell of the oximate or enzyme. researchgate.net |
| Kosmotrope ("Maker") | SO₄²⁻, HPO₄²⁻ | Strengthens H-bond network, more organized. researchgate.net | Slightly Decreased Reactivation researchgate.netnih.gov | Strengthens the hydration shell around the oximate, slightly increasing its shielding from the target. researchgate.net |
Influence of Enzyme Conformation and Mobility
Acetylcholinesterase is not a static entity; its function is intrinsically linked to its conformational flexibility and internal mobility. ebi.ac.ukacs.org The binding of an organophosphate inhibitor induces conformational changes in the enzyme's residues, which in turn affects the subsequent binding and efficacy of a reactivator. researchgate.net The success of reactivation is highly dependent on the ability of the oxime to adopt an appropriate conformation within the active site gorge to allow for nucleophilic attack. mdpi.com
Table 4: Key Conformational Changes in AChE Relevant to Ligand/Reactivator Binding
| Enzyme Region | Description of Conformational Change | Impact on Reactivation |
|---|---|---|
| Peripheral Anionic Site (PAS) | Movement/reorientation of aromatic residues, notably Trp286 (in human AChE). nih.govresearchgate.net | Can alter the gorge entrance, either facilitating proper entry and alignment of the reactivator or causing steric hindrance. nih.govresearchgate.net |
| Active Site Gorge | The gorge can narrow or widen due to local sidechain movements, affecting ligand passage. ebi.ac.uk | Influences the ability of the oxime to travel down the gorge to reach the phosphorylated catalytic serine. ebi.ac.uk |
| Catalytic Triad Environment | Subtle shifts in the positions of Ser203, His447, and Glu334 upon initial OP binding. researchgate.net | Alters the geometry and accessibility of the target phosphorus atom for the incoming nucleophilic oxime. researchgate.net |
| Oxime Orientation | The oxime itself can bind in different orientations, either "aligned for attack" or "rotated away" from the target. nih.govresearchgate.net | Directly determines success. Only a productive alignment allows for the nucleophilic attack required to restore enzyme function. scispace.comnih.gov |
Advanced Pharmacological Investigations of Asoxime Chloride
Efficacy Assessment in Experimental Models of Organophosphate Poisoning
Asoxime chloride, also known as HI-6, is an asymmetric bis-pyridinium aldoxime that functions as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds. caymanchem.com Its therapeutic activity has been extensively evaluated in various experimental models of organophosphate poisoning. caymanchem.com
The efficacy of this compound is frequently benchmarked against other established oximes. In in-vitro studies against paraoxon, a common organophosphate pesticide, the effectiveness of this compound varies significantly with concentration compared to other oximes. matec-conferences.orgresearchgate.net For instance, at a low concentration (10 µM), Obidoxime (B3283493) can reactivate up to 70% of inhibited AChE, whereas this compound shows minimal effect. matec-conferences.org However, at a higher concentration (100 µM), this compound demonstrates significant reactivation capabilities. matec-conferences.org
Research comparing this compound (HI-6) with Pralidoxime (B1201516) (2-PAM), Obidoxime, and Trimedoxime in rats poisoned with various organophosphorus insecticides found that Trimedoxime was generally the most effective. nih.gov However, all tested oximes, including HI-6, were shown to be potent antidotes, particularly against phosphate-based insecticides. nih.gov In poisonings with phosphonates and phosphorothiolates, the effectiveness of Obidoxime, Pralidoxime, and HI-6 was noted to be low. nih.gov
In the context of nerve agents, the comparative efficacy is agent-specific. Studies on human-derived AChE showed Obidoxime was more effective in reactivating the enzyme after inhibition by tabun (B1200054), while this compound (HI-6) was superior for AChE inhibited by soman (B1219632) and sarin (B92409). hhs.gov Obidoxime generally exhibits a markedly higher reactivating potency compared to 2-PAM against a variety of nerve agents and pesticides, though it is ineffective against soman-inhibited AChE. nih.gov this compound is considered a leading potential replacement for 2-PAM for treating nerve agent poisoning. nih.gov
Table 1: Comparative Efficacy of Oximes Against Paraoxon-Inhibited AChE This table is based on in-vitro experimental data and illustrates the relative efficacy at different concentrations. Actual in-vivo effectiveness may vary.
The therapeutic success of this compound is highly dependent on the chemical structure of the inhibiting organophosphate. It is recognized as a potent reactivator for AChE inhibited by certain nerve agents and pesticides. caymanchem.combenthamscience.com
Nerve Agents: this compound (HI-6) demonstrates varied efficacy against nerve agents. It is considered particularly effective against soman and sarin, but less effective against tabun. hhs.gov Conversely, obidoxime is more effective against tabun but fails to reactivate soman-inhibited AChE. hhs.govnih.gov This highlights the lack of a single, universally effective oxime for all nerve agent threats.
Pesticides: In cases of poisoning by OP pesticides, this compound is effective against phosphate (B84403) insecticides. nih.gov However, its efficacy is significantly lower in poisonings caused by phosphonates and phosphorothiolates. nih.gov Studies have also shown that no tested oxime, including HI-6, was an effective antidote in poisoning with dimethoate (B1670662) and pyridafenthion in rat models. nih.gov this compound also exhibits weak intrinsic inhibition of AChE, which is a favorable characteristic for a reactivator. benthamscience.com
The timing of this compound administration is a critical determinant of therapeutic success. Research indicates that the interval between OP exposure and treatment initiation significantly impacts the outcome. nih.gov
In a study using a chick skeletal muscle model poisoned with paraoxon, the timing of administration of this compound (HI-6), Pralidoxime, and Obidoxime was evaluated. ircmj.com The results showed that pre-treatment (administration 20 minutes before the toxin) was the most effective approach for preventing the toxic effects. ircmj.com Simultaneous administration with the toxin was also effective, while post-treatment (20 minutes after the toxin) could reverse the effects, although less effectively than prophylactic administration. ircmj.com
Clinical data from other oximes reinforces that for certain OPs, such as dimethylated pesticides, treatment must be administered as early as possible to be effective. nih.gov Prophylactic administration of oximes is an area of ongoing research, with studies showing that pretreatment can significantly reduce mortality from certain OP exposures in animal models. nih.govmdpi.com
Pharmacokinetic and Pharmacodynamic Research
The therapeutic window and effectiveness of this compound are governed by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.
A significant limitation in the treatment of organophosphate poisoning is the central nervous system (CNS) effects, which require an antidote to cross the blood-brain barrier (BBB). nih.gov this compound, as a quaternary pyridinium (B92312) oxime, possesses a permanent positive charge. rsc.org This chemical characteristic severely restricts its ability to penetrate the BBB. nih.govrsc.org
Numerous studies have concluded that oximes, in general, are weak penetrators of the BBB. researchgate.netnih.gov This results in minimal reactivation of AChE within the brain, estimated to be less than 5% in critical functional areas. researchgate.netnih.gov The inability of this compound to effectively reach the CNS means it cannot adequately reverse the AChE inhibition in the brain, which is responsible for severe symptoms like seizures. researchgate.netnih.gov Consequently, the cerebral protection offered by this compound is considered only partial, and its primary therapeutic action is confined to the peripheral nervous system. researchgate.net
Table 2: Summary of Key Pharmacological Properties of this compound (HI-6)
Plasma Concentration Monitoring and Correlative Efficacy Studies
The therapeutic efficacy of an acetylcholinesterase (AChE) reactivator is intrinsically linked to its ability to reach and sustain effective concentrations at the site of action. Consequently, monitoring the plasma concentration of this compound (HI-6) and correlating it with its reactivation efficacy is a critical area of research.
High-performance liquid chromatographic (HPLC) assays have been specifically developed to determine this compound concentrations in small volumes of plasma. nih.gov One such method allows for the injection of a microfiltered plasma sample onto a C18 column with detection via ultraviolet (UV) wavelength, achieving a limit of sensitivity of 2.5 micrograms/mL. nih.gov Studies using this methodology have determined that this compound does not bind to plasma proteins. nih.gov The extraction efficiency for asoxime from plasma has been reported at 69.4% for concentrations of 10 µg/mL and 81.5% for concentrations of 100 µg/mL. nih.gov
Correlative studies are crucial to connect these pharmacokinetic data with pharmacodynamic outcomes, namely AChE reactivation. Research in animal models has provided direct evidence of the relationship between this compound concentrations and its therapeutic effect. A significant challenge with asoxime is its rapid elimination and low penetration of the blood-brain barrier (BBB). nih.gov
In a pivotal study using a mouse model, the pharmacokinetics and efficacy of this compound were compared with an encapsulated form, the asoxime-cucurbit uril (CB ) complex, designed to improve its bioavailability. nih.gov The results demonstrated that while asoxime alone has limited brain penetration, the asoxime-CB complex led to a greater than 3-fold increase in the area under the curve (AUC) in the brain. nih.gov This enhanced central nervous system (CNS) concentration directly correlated with improved efficacy. The asoxime administered as a complex increased brain AChE activity by approximately 30% compared to atropine (B194438) alone, and co-administration with CB improved AChE activity by 11%, which was consistent with the higher asoxime AUC observed in the brain. nih.gov
These findings underscore the principle that achieving and maintaining adequate plasma and, more importantly, tissue-specific concentrations are paramount for the efficacy of this compound.
Table 1: Pharmacokinetic and Efficacy Data of Asoxime vs. Asoxime-CB Complex in Mice Data sourced from a study by Hnizdilova et al. (2021) nih.gov
| Parameter | Asoxime Alone | Asoxime-CB Complex |
|---|---|---|
| Brain AUC Increase | Baseline | > 3-fold increase |
| Improvement in Brain AChE Activity (vs. Atropine alone) | Data not specified | ~30% increase |
| Improvement in AChE Activity (due to CB co-administration) | N/A | 11% |
Structure-Activity Relationships (SAR) for Enhanced Therapeutic Performance
The effectiveness of oxime reactivators is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical features influence reactivation potency and pharmacokinetic properties, with the ultimate goal of designing more effective antidotes. nih.gov
Elucidation of Structural Determinants for Reactivation Potency
The reactivation potency of bis-pyridinium oximes like this compound is governed by several key structural factors. researchgate.netresearchgate.net These include the number and position of the pyridinium rings, the nature and length of the linking chain between the rings, and the specific location of the oxime functional group. researchgate.netresearchgate.net
For this compound (HI-6), a bis-pyridinium oxime, its high potency against certain nerve agent-inhibited AChE is attributed to its specific molecular geometry. hhs.gov The structure allows for a precise fit within the enzyme's active site gorge. Molecular modeling and mutagenesis studies have identified specific amino acid residues within AChE that are critical for the interaction with H-oximes like HI-6. The residue Tyrosine 124 (Y124), located at the peripheral anionic site (PAS) of the enzyme, has been shown to be particularly important for the enhanced reactivation potency of these compounds. hhs.gov Furthermore, the quaternary nitrogen of the pyridinium ring has been shown to have favorable interactions with the Aspartate 74 (Asp74) residue, contributing to a higher affinity for the inhibited enzyme complex. acs.org The interaction between the oxime and the PAS is crucial for orienting the molecule correctly, allowing the nucleophilic oximate to efficiently attack the phosphorus atom of the organophosphate bound to the enzyme's serine residue. acs.org
Table 2: Key Structural Features of this compound and Their Role in Reactivation
| Structural Feature | Role in Reactivation Potency | Key Interacting AChE Residue |
|---|---|---|
| Bis-pyridinium Structure | Provides two points of interaction within the AChE gorge, enhancing binding affinity. | Multiple sites |
| Quaternary Nitrogens | Carry a permanent positive charge, facilitating strong interaction with anionic sites in the enzyme. acs.org | Aspartate 74 (Asp74) acs.org |
| Oxime Group Position (C2) | Optimal positioning for nucleophilic attack on the phosphorylated serine residue. researchgate.net | Phosphorylated Ser203 |
| Overall Molecular Shape | Complements the active site gorge, particularly interacting with the PAS. | Tyrosine 124 (Y124) hhs.gov |
Optimization of Molecular Features for Improved Pharmacokinetic Profiles
A primary limitation of pyridinium oximes, including this compound, is their poor pharmacokinetic profile, particularly their inability to efficiently cross the blood-brain barrier (BBB). nih.govresearchgate.net This is a direct consequence of their key structural features: the quaternary nitrogen atoms render the molecule permanently charged and hydrophilic, which severely restricts its passage across the lipid-rich membranes of the BBB. acs.orgmdpi.com It is estimated that only 1% to 10% of the plasma concentration of these oximes reaches the brain. mdpi.com
This pharmacokinetic flaw means that while this compound can be effective at reactivating AChE in the peripheral nervous system, its ability to counteract the severe CNS effects of organophosphate poisoning (such as seizures and respiratory depression) is limited. nato.int Research efforts to optimize molecular features for improved pharmacokinetics have explored several strategies. One innovative approach involves the use of carrier molecules to shuttle the oxime across the BBB. As previously mentioned, encapsulating this compound in cucurbit uril (CB ) was shown to significantly increase its concentration in the brain, demonstrating that the pharmacokinetic profile can be improved through molecular complexation without altering the core structure of the oxime itself. nih.gov
SAR Studies for Central Nervous System Reactivation
The challenge of achieving CNS reactivation has driven specific SAR studies aimed at designing oximes that can penetrate the BBB. The central SAR principle is the trade-off between the high reactivation potency conferred by the charged pyridinium structure and the poor CNS penetration that this very charge causes. acs.orgnih.gov
Studies have systematically compared the properties of traditional quaternary oximes with uncharged tertiary oximes. nato.intdtic.mil
Quaternary Oximes (e.g., this compound, Pralidoxime): These compounds possess a permanent positive charge. mdpi.com While this charge is beneficial for high-affinity binding within the AChE active site, it makes them hydrophilic and unable to readily diffuse across the BBB. nato.int In vivo studies in guinea pigs demonstrated that quaternary oximes could significantly reactivate AChE in blood and peripheral tissues but not in the brain. dtic.mil
Tertiary Oximes (e.g., Monoisonitrosoacetone (MINA), Diacetylmonoxime (DAM)): These oximes lack a permanent charge, are more lipid-soluble, and can penetrate the BBB. nato.intresearchgate.net Studies have shown that tertiary oximes like MINA can reactivate nerve agent-inhibited AChE within various brain regions. dtic.mil This central reactivation was correlated with improved therapeutic outcomes, including the termination of seizure activity following nerve agent exposure, an effect not seen with quaternary oximes. nato.intdtic.mil
These findings clearly establish a structure-activity relationship for CNS penetration: uncharged, more lipophilic structures are required to cross the BBB and reactivate central AChE. The ongoing challenge is to develop compounds that merge the CNS accessibility of tertiary oximes with the superior intrinsic reactivation potency of quaternary oximes. nih.gov
Table 3: SAR Comparison for CNS Penetration
| Oxime Class | Example Compound | Key Structural Feature | Blood-Brain Barrier Penetration | Primary Site of AChE Reactivation |
|---|---|---|---|---|
| Quaternary Bis-pyridinium | This compound (HI-6) | Permanent positive charge mdpi.com | Poor / Negligible nato.int | Peripheral Nervous System dtic.mil |
| Tertiary | MINA | Uncharged, lipid-soluble nato.int | Significant dtic.mil | Central Nervous System dtic.mil |
Toxicological Research Paradigms for Asoxime Chloride
Investigation of Oxidative Stress Mechanisms Induced by Asoxime Chloride
A potential mechanism of toxicity for oxime compounds is the induction of oxidative stress, which involves an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. nih.govacs.orgmdpi.com Research has explored the pro-oxidative properties of this compound to understand its safety profile, as compounds with low or no pro-oxidative effects would be beneficial in antidotal therapies for organophosphates, which are themselves known to cause significant oxidative stress. nih.gov
Quantification of Biomarkers of Oxidative Damage (e.g., Thiobarbituric Acid Reactive Substances)
The quantification of biomarkers of oxidative damage provides direct evidence of cellular injury resulting from oxidative stress. A primary marker for lipid peroxidation is malondialdehyde (MDA), often measured via the Thiobarbituric Acid Reactive Substances (TBARS) assay. nih.govelsevierpure.comresearchgate.net
In a study using a Beagle dog model, the impact of this compound on markers of oxidative stress was assessed. nih.gov This experiment aimed to determine the levels of TBARS after exposure to HI-6. nih.gov Similarly, research in rats investigated the effects of several oximes, including asoxime, on dichlorvos (B1670471) (an organophosphate)-induced oxidative changes. acs.org This study measured oxidative tissue damage through levels of MDA and advanced oxidation protein products (AOPP). The findings indicated that all tested oximes, including asoxime, were capable of mitigating the dichlorvos-induced oxidative stress in both rat plasma and brain. acs.org However, another in vitro study noted that certain oxime structures can induce lipid peroxidation. acs.org
Interactive Table 1: Selected Biomarkers for this compound-Related Oxidative Damage Research
| Biomarker Category | Specific Marker | Description | Relevant Findings |
|---|---|---|---|
| Lipid Peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) / Malondialdehyde (MDA) | TBARS assay measures MDA, an end product of lipid peroxidation, indicating damage to cellular membranes. nih.govelsevierpure.comnih.gov | Asoxime was studied for its effect on TBARS/MDA levels in animal models. nih.gov It was shown to attenuate organophosphate-induced increases in MDA in rats. acs.org |
| Protein Oxidation | Advanced Oxidation Protein Products (AOPP) | AOPP are markers of oxidant-mediated protein damage. | Asoxime was shown to attenuate organophosphate-induced increases in AOPP in rats. acs.org |
Assessment of Antioxidant Defense Systems (e.g., Ferric Reducing Antioxidant Power, Glutathione (B108866) Levels)
Beyond measuring damage, toxicological studies also assess the status of the body's antioxidant defense systems, which can be depleted when combating oxidative stress. nih.gov Key components of this defense include non-enzymatic antioxidants like glutathione (GSH) and the total antioxidant capacity of plasma, which can be measured by assays such as the Ferric Reducing Antioxidant Power (FRAP). nih.govnih.gov
| Non-Enzymatic Antioxidants | Total Thiol (SH) Groups | Represents a major fraction of the total body antioxidants, including glutathione and protein-bound thiols. | Total thiol levels were evaluated in rats, where asoxime demonstrated an ability to attenuate organophosphate-induced oxidative stress. acs.org |
Neurotoxicity Research in Experimental Models
While this compound is designed to counteract neurotoxicity, it is also important to investigate any potential neurotoxic effects of the compound itself. caymanchem.com Research in this area uses experimental animal models to explore direct and indirect effects on the nervous system. nih.gov
Analysis of this compound's Direct and Indirect Neurotoxic Effects
The ability of this compound to cross the blood-brain barrier (BBB) is a key factor in assessing its potential for central nervous system effects. hhs.gov Microdialysis studies in rats have shown that high intramuscular doses of HI-6 can reach the brain. nih.gov Interestingly, these studies found that soman (B1219632) intoxication significantly decreased the uptake of HI-6 into the brain. nih.gov This suggests that the pathological state can modulate the compound's distribution. The concentration of unbound HI-6 in the brain was found to correlate negatively with the signs of soman poisoning. nih.gov
Cellular and Subcellular Alterations Associated with Oxime Exposure
Exposure to chemical agents can lead to a variety of cellular and subcellular changes. nih.govnih.gov For this compound, research has examined its influence on neuronal metabolism. In one study, quantitative cytochemical techniques were used to monitor the effects of HI-6 on neuronal RNA in the cerebrocortex and striatum of rats during soman intoxication. nih.gov The results indicated that HI-6 influences the metabolic status of central cholinergic compartments and can protect against soman-induced depletion of neuronal RNA. nih.gov However, when administered alone, HI-6 was found to significantly reduce neuronal RNA in both brain regions, indicating a direct effect on neuronal metabolic processes. nih.gov This highlights the complex interplay between the oxime, the toxin, and the central nervous system, where effects may be protective in a poisoned state but disruptive otherwise.
Biotransformation Pathways and Toxicity Modulation
The way a compound is absorbed, distributed, metabolized, and eliminated (ADME) is fundamental to understanding its efficacy and potential toxicity. Pharmacokinetic studies are essential for characterizing these pathways for this compound.
Research has shown that this compound exhibits rapid absorption and elimination. nih.gov Studies in humans demonstrated a short apparent elimination half-life of approximately 1.15 hours. nih.gov The compound's distribution approximates the extracellular fluid volume. nih.gov Pharmacokinetic analyses in mice poisoned with nerve agents showed that plasma concentrations of HI-6 peaked immediately after intravenous injection and then decreased rapidly. researchgate.net This fast in-vivo clearance has been identified as a potential limitation for its use in certain first-aid scenarios. researchgate.net
Tissue distribution studies in experimental pigs revealed that HI-6 accumulates to a higher content in the kidneys than in the liver, with high concentrations also found in the brain and gastrointestinal wall. nih.gov The high concentration in the kidneys suggests this is a primary route of elimination for the oxime. nih.gov Human studies confirm substantial renal clearance, with about 55% of the drug excreted unchanged in urine over 24 hours, which also indicates that a significant portion undergoes non-renal elimination. nih.gov The specific pathways of this non-renal metabolism are an area for further investigation. The pharmacokinetic behavior of HI-6 has been observed to change during organophosphate poisoning, though these changes were not found to necessitate alterations in the dosage regimen. nih.gov
Interactive Table 3: Summary of Pharmacokinetic and Distribution Findings for this compound (HI-6)
| Parameter | Finding | Species/Model |
|---|---|---|
| Absorption | Rapid absorption following intramuscular injection. nih.gov | Human, Rat |
| Distribution | Volume of distribution approximates extracellular fluid. nih.gov High concentrations found in kidneys, brain, and GI wall; low accumulation in the liver. nih.gov | Human, Pig |
| Metabolism/Clearance | Fast in-vivo clearance. researchgate.net High total body clearance with substantial renal and non-renal elimination. nih.gov | Human, Mouse |
| Elimination Half-Life | Short, approximately 1.15 hours. nih.gov | Human |
| Primary Elimination Route | Suggested to be mainly renal, based on high kidney accumulation. nih.gov | Pig |
Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Hepatic Biotransformation
Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological or toxicological activities of chemicals based on their molecular structures. mdpi.comresearchgate.net These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific endpoint, such as hepatic biotransformation. mdpi.com For xenobiotics, QSTR models can predict metabolism, clearance, and potential toxicity, thereby aiding in the design of safer and more effective compounds. mdpi.comresearchgate.net
The process of hepatic biotransformation, primarily carried out by enzymes like the Cytochrome P450 (CYP) family, converts foreign compounds into more water-soluble metabolites for easier excretion. researchgate.netdntb.gov.ua QSTR models in this context use various molecular descriptors to predict how a chemical might interact with these enzymes.
Table 2: Common Molecular Descriptors in QSTR for Hepatic Biotransformation
| Descriptor Category | Examples | Relevance to Biotransformation |
| Lipophilicity | LogP, LogD | Influences passive diffusion across cell membranes to reach metabolic enzymes in the liver. researchgate.net |
| Electronic Properties | Partial charges, HOMO/LUMO energies | Governs the chemical reactivity and the potential for the compound to undergo oxidative or reductive metabolism. mdpi.com |
| Molecular Size & Shape | Molecular weight, volume, surface area | Determines how well the molecule fits into the active site of a metabolic enzyme. mdpi.comresearchgate.net |
| Topological Descriptors | Connectivity indices | Describe the branching and arrangement of atoms within the molecule. |
While specific QSTR models predicting the hepatic biotransformation of this compound are not extensively detailed in the literature, the principles of structure-activity relationships (SAR), a related concept, are well-established for the pyridinium (B92312) oxime class of compounds. These SAR studies highlight key structural features that are critical for their primary function—AChE reactivation—and would be fundamental descriptors in any QSTR model.
The efficacy of pyridinium oximes is highly dependent on specific structural motifs. nih.govnih.gov The position of the oxime group on the pyridinium ring is a critical factor influencing reactivation potency. nih.govresearchgate.net For instance, oximes with the functional group in the 4-position of the ring are often better reactivators for certain types of organophosphate inhibition. nih.gov Furthermore, the nature of the linking chain that connects the two pyridinium rings in bis-pyridinium oximes like this compound is a major determinant of reactivation rates, even though it does not directly participate in the dephosphorylation reaction. nih.gov These structural elements govern the molecule's ability to orient correctly within the enzyme's active site, a key factor in its biological activity.
Table 3: Key Structural Features of Pyridinium Oximes Influencing Efficacy
| Structural Feature | Influence on Compound Efficacy | Source |
| Position of the Oxime Group | Critically affects the ability to reactivate inhibited AChE; the optimal position can vary depending on the inhibiting agent. | nih.govresearchgate.net |
| Linking Chain between Rings | Significantly influences reactivation rates by affecting the molecule's conformation and fit within the enzyme active site. | nih.gov |
| Number of Oxime Groups | At least one oxime group is necessary for the reactivation process. | researchgate.net |
These established structure-activity relationships provide a foundational framework for developing more sophisticated QSTR models to predict not only the efficacy but also the limited hepatic biotransformation and potential toxicities of this compound and related compounds.
Cutting Edge Synthetic Methodologies and Derivative Development
Innovative Synthetic Approaches to Asoxime Chloride
This compound, also known as HI-6, is a critical bis-pyridinium oxime used to reactivate AChE inhibited by organophosphorus compounds. Traditional synthetic routes, while effective, are often multi-step processes that can be time-consuming and result in mixtures of isomers requiring extensive purification. Consequently, modern synthetic chemistry has focused on developing more streamlined and efficient methodologies.
The conventional synthesis of this compound involves the coupling of two key precursors: a pyridinium (B92312) salt and a pyridine-2-aldoxime (B213160) derivative. A common pathway is the reaction of 1-(chloromethyl)-4-carbamoylpyridinium chloride with pyridine-2-aldoxime. While this method is established, it necessitates careful control of reaction conditions to achieve satisfactory yields.
To overcome the limitations of traditional methods, researchers have explored innovative approaches such as "one-pot" and microwave-assisted syntheses. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages by reducing solvent waste, energy consumption, and purification efforts. For instance, a one-pot approach can be envisioned where the formation of the ether linkage and the quaternization of the pyridine (B92270) nitrogen occur sequentially without the isolation of intermediates.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds like this compound. nih.govmdpi.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes for the quaternization steps, which are typically slow under conventional heating. nih.govrsc.org This rapid and efficient heating can lead to higher throughput and a greener synthetic process.
| Synthetic Method | Typical Reaction Time | Key Advantages | Representative Yields (for analogous reactions) |
| Traditional Synthesis | Several hours to days | Established and well-understood | 50-70% |
| One-Pot Synthesis | Reduced overall time | Fewer workup steps, less solvent waste | 60-80% |
| Microwave-Assisted Synthesis | Minutes to a few hours | Rapid reaction rates, higher yields, energy efficient | 80-95% nih.gov |
This compound possesses two oxime functionalities, each of which can exist as either an (E) or (Z) isomer. The geometrical configuration of these oxime groups is a critical determinant of the molecule's biological activity, with the (E,E)-isomer generally considered to be the most potent reactivator of inhibited AChE. Traditional synthetic methods often produce a mixture of these stereoisomers, necessitating challenging purification procedures to isolate the desired active form.
The control of stereochemistry is therefore a primary focus in the modern synthesis of this compound. Stereoselective synthesis aims to preferentially form the (E)-isomer during the reaction. This can be achieved through careful selection of reaction conditions, such as pH, temperature, and solvent. For example, the oximation reaction is often carried out under mildly acidic conditions, which can favor the formation of the thermodynamically more stable (E)-isomer.
Design and Synthesis of Advanced Oxime Derivatives
While this compound is a potent reactivator, its effectiveness is not uniform against all organophosphorus agents, and its permanent positive charge limits its ability to cross the blood-brain barrier (BBB). These limitations have spurred the development of a new generation of oxime derivatives with broader reactivation capabilities and improved central nervous system (CNS) penetration.
To enhance the reactivation spectrum, researchers have synthesized a wide array of bis-pyridinium oxime derivatives with systematic structural modifications. These modifications often involve altering the linker connecting the two pyridinium rings, changing the position of the oxime group, or introducing various substituents to the pyridinium rings.
The nature of the linker has been a key area of investigation. By replacing the ether linker of this compound with alternatives such as alkylene chains of varying lengths, thioethers, or more rigid aromatic linkers, it is possible to modulate the flexibility and conformation of the molecule. nih.govresearchgate.net These changes can lead to improved binding affinity and reactivation kinetics for different types of inhibited AChE. For example, derivatives with a CH2CH2OCH2CH2 linker have been synthesized and shown to have significant reactivation potency against cyclosarin-inhibited AChE. nih.gov
The introduction of different substituents on the pyridinium rings is another strategy to fine-tune the electronic and lipophilic properties of the reactivators. Halogenated derivatives, for instance, have been developed with the aim of lowering the pKa of the oxime group, thereby increasing the concentration of the more nucleophilic oximate anion at physiological pH.
| Derivative Type | Modification | Goal of Modification | Example Reactivation Data |
| Linker Analogs | Replacement of ether linker with CH2CH2OCH2CH2 | Improved potency against specific agents | Higher than 10% reactivation of cyclosarin-inhibited AChE at 10⁻⁴ M nih.gov |
| Linker Analogs | 1,4-bis-methoxymethyl (cis)-but-2-ene linker | Broader spectrum reactivation | 25% reactivation of sarin-inhibited AChE at 10⁻⁴ M nih.gov |
| Ring-Substituted Analogs | Thiocarboxamide moiety instead of carboxamide | Modulate electronic properties and reactivation efficacy | Effective reactivation of NEMP- and NEDPA-AChE tandfonline.com |
A significant challenge in treating organophosphate poisoning is the inability of most oxime reactivators, including this compound, to penetrate the BBB due to their charged nature. nih.govrsc.org This leaves the CNS vulnerable to the toxic effects of nerve agents. To address this, several strategies are being pursued to develop brain-penetrating oxime derivatives.
One promising approach is the development of more lipophilic, uncharged pro-drugs. These compounds are designed to cross the BBB in their neutral form and are then metabolized in the brain to release the active, charged oxime. For example, derivatives based on a 1,4-dihydropyridine-pyridine system have been investigated. The dihydropyridine (B1217469) moiety is sufficiently lipophilic to enter the CNS, where it is subsequently oxidized to the active pyridinium species.
Another strategy involves the synthesis of novel phenoxyalkyl pyridinium oximes. researchgate.net These compounds are more lipophilic than traditional oximes and have shown the ability to cross the BBB in animal models. nih.govresearchgate.net In studies with rats exposed to a sarin (B92409) surrogate, some of these novel oximes demonstrated neuroprotective effects, such as reducing seizure-like behaviors and attenuating neuronal damage in the hippocampus, effects not observed with the standard, non-penetrating oxime 2-PAM. nih.govresearchgate.net
Deuterium-labeled analogs of this compound and its derivatives are invaluable tools for pharmacokinetic and mechanistic investigations. The replacement of hydrogen with its heavier isotope, deuterium, creates a stronger C-D bond compared to a C-H bond. This can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of this bond.
Furthermore, deuterium-labeled compounds serve as excellent internal standards for quantitative bioanalysis using mass spectrometry. Their chemical behavior is nearly identical to the unlabeled drug, but their increased mass allows for clear differentiation. This enables precise measurement of the drug and its metabolites in biological samples, providing crucial data for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmedchemexpress.com
Hybrid Compounds and Conjugates for Synergistic Effects
The development of hybrid compounds and conjugates represents a sophisticated strategy in medicinal chemistry to enhance the efficacy of therapeutic agents. This approach involves the covalent linkage of two or more distinct pharmacophores to create a single molecular entity with potentially synergistic or additive biological activities. In the context of this compound, this strategy is being explored to overcome its limitations and enhance its therapeutic profile.
Synthesis of this compound-Cucurbit[n]uril Complexes
The encapsulation of this compound within cucurbit[n]uril macrocycles is a cutting-edge approach to improve its pharmacokinetic properties. Cucurbit[n]urils are a family of macrocyclic host molecules that can encapsulate guest molecules within their hydrophobic cavity, thereby altering the guest's physical and chemical properties. researchgate.net The complexation of asoxime is typically achieved through host-guest interactions in an aqueous solution, where the asoxime molecule is encapsulated within the cucurbit[n]uril cavity.
Specifically, the use of cucurbit nih.govuril (CB nih.gov) as a carrier for asoxime has been investigated to enhance its bioavailability in the brain and prolong its therapeutic window. nih.govfigshare.com While detailed, step-by-step synthetic protocols for the complex are not extensively published, the general method involves the mixing of this compound and cucurbit nih.govuril in an aqueous solution, allowing for the formation of the host-guest complex. nih.gov The resulting complex is then characterized to confirm the encapsulation.
The primary focus of research in this area has been on the characterization and in vivo effects of the Asoxime-CB nih.gov complex. Studies have demonstrated that the administration of asoxime as a complex with CB nih.gov leads to significant improvements in its pharmacokinetic profile. nih.govfigshare.com
Research Findings on Asoxime-Cucurbit nih.govuril Complex
| Parameter | Observation | Reference |
| Brain Bioavailability | Greater than 3-fold increase in the area under the curve (AUC) in the brain for asoxime administered as a complex with CB nih.gov compared to asoxime alone. | nih.govfigshare.com |
| Acetylcholinesterase (AChE) Activity | Administration of the asoxime-CB nih.gov complex resulted in an approximately 30% increase in brain AChE activity compared to atropine (B194438) alone. Co-administration of CB nih.gov improved AChE activity by 11%. | nih.govfigshare.com |
| Renal Excretion | The Asoxime-CB nih.gov complex showed a lower rate of elimination through renal excretion. | researchgate.net |
These findings underscore the potential of cucurbit[n]uril complexation as a viable strategy to enhance the delivery and efficacy of this compound.
Integration with Other Pharmacologically Active Moieties (e.g., Isatin-Pyridine Hybrids)
This compound belongs to the class of pyridinium oximes, which are known for their ability to reactivate inhibited acetylcholinesterase (AChE). nih.gov A promising strategy to develop more potent AChE reactivators involves the synthesis of hybrid molecules that integrate the core pyridinium oxime structure with other pharmacologically active moieties. Isatin (B1672199), an endogenous indole (B1671886) derivative, and its analogues have garnered significant interest due to their diverse biological activities. nih.govresearchgate.net
The synthesis of novel isatin-pyridinium oxime hybrids is a key area of research aimed at creating compounds with improved properties compared to existing antidotes. researchgate.netnih.gov These hybrids are designed to combine the AChE reactivating properties of the pyridinium oxime with the favorable pharmacokinetic and pharmacodynamic characteristics of the isatin scaffold.
A general synthetic route for these hybrids involves a convergent approach. nih.gov The synthesis typically begins with the preparation of N-(ω-haloalkyl)isatins. This is achieved by reacting isatin with a suitable 1,ω-dihaloalkane in the presence of a base like potassium carbonate in a solvent such as dry dimethylformamide (DMF). nih.gov
The resulting N-(ω-haloalkyl)isatin is then reacted with a pyridine-4-aldoxime. This reaction is typically carried out in a solvent like acetonitrile (B52724) (ACN) in a sealed tube at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 96 hours). nih.gov The final hybrid compounds are then isolated and purified using techniques such as precipitation or preparative thin-layer chromatography (TLC). nih.gov
Synthesis of Isatin-Pyridine 4-Oxime Monocationic Hybrids
| Reactants | Reaction Conditions | Product Isolation | Reference |
| N-(ω-Haloalkyl)isatins (0.5 mmol) and Pyridine-4-aldoxime (1 mmol) | Acetonitrile (3 mL), sealed tube, 80 °C, 96 h | Precipitation with cold acetone (B3395972) or trituration with ethyl acetate (B1210297) followed by preparative TLC | nih.gov |
This synthetic strategy allows for the creation of a library of hybrid compounds with varying linker lengths and substitutions, enabling the exploration of structure-activity relationships for enhanced AChE reactivation. nih.govnih.govresearchgate.net
Advanced Analytical and Bioanalytical Methodologies in Asoxime Chloride Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the quantitative analysis of asoxime chloride in biological samples, providing the necessary sensitivity and selectivity to understand its behavior in vivo.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of this compound (often referred to as HI-6) concentrations in biological fluids such as plasma. researchgate.netnih.gov An established HPLC assay utilizes a C18 column with an ultraviolet (UV) detector to quantify HI-6 in small plasma volumes. researchgate.net In a typical application, a 100-microL plasma sample is diluted, microfiltered, and a portion of the filtrate is injected into the HPLC system. researchgate.net This method has demonstrated a limit of sensitivity for HI-6 at 2.5 micrograms/mL. researchgate.net
Key performance metrics of this HPLC assay have been rigorously validated. researchgate.net For instance, extraction efficiency from plasma was found to be concentration-dependent, with values of 69.4 ± 6.6% at 10 µg/mL and 81.5 ± 2.0% at 100 µg/mL. researchgate.net Importantly, the assay confirmed that this compound does not bind to plasma proteins. researchgate.net The stability of the compound in frozen plasma and the linearity of standard curves have also been established, with correlation coefficients ranging from 0.9986 to 0.9999. researchgate.net The precision of the method is reflected in the low within-day and between-day coefficients of variation. researchgate.net
Interactive Table 1: Performance Characteristics of an HPLC Assay for this compound in Plasma
| Parameter | Value | Reference |
|---|---|---|
| Limit of Sensitivity | 2.5 µg/mL | researchgate.net |
| Extraction Efficiency (10 µg/mL) | 69.4 ± 6.6% | researchgate.net |
| Extraction Efficiency (100 µg/mL) | 81.5 ± 2.0% | researchgate.net |
| Plasma Protein Binding | Not observed | researchgate.net |
| Standard Curve Linearity (r) | 0.9986 - 0.9999 | researchgate.net |
| Within-Day Coefficient of Variation | 4.4% - 8.3% | researchgate.net |
| Between-Day Coefficient of Variation | 5.8% - 17.1% | researchgate.net |
For more complex bioavailability studies, particularly those investigating brain penetration, a more advanced technique, Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), has been employed. A study investigating the encapsulation of asoxime in cucurbit mdpi.comuril (CB mdpi.com) to enhance its bioavailability utilized an ultrahigh-performance liquid chromatography with electrospray ionization-mass spectrometry method. This approach was developed to determine asoxime and CB mdpi.com levels in various biological fluids and tissues, including plasma, urine, bile, liver, kidney, and brain.
The optimal chromatographic performance was achieved using a dihydroxypropane-silica stationary phase under HILIC conditions. This validated method was successfully applied to a pharmacokinetic study in mice. The results were significant, demonstrating a greater than 3-fold increase in the area under the curve (AUC) for asoxime in the brain when administered as a complex with CB mdpi.com compared to the administration of asoxime alone. This highlights the power of HILIC-MS in assessing the effectiveness of drug delivery systems designed to overcome barriers like the blood-brain barrier.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for investigating the enzyme kinetics of acetylcholinesterase reactivation by this compound and for identifying its metabolites.
The reactivation of organophosphate-inhibited AChE by this compound is a primary focus of its research. Spectrophotometric assays, most notably the Ellman method, are widely used to study the kinetics of this reactivation process. nih.govornl.gov The Ellman assay measures AChE activity by detecting the product of acetylthiocholine (B1193921) hydrolysis, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion that can be quantified spectrophotometrically at 412 nm. ornl.gov
This method can be adapted to screen for the efficacy of AChE reactivators like this compound. The reactivation percentage can be calculated by comparing the absorbance of the enzyme with an inhibitor, with the inhibitor and the reactivator, and a control without the inhibitor. However, it is crucial to account for the potential interference of oximes with the assay reagents, a phenomenon known as oximolysis, which can lead to falsely elevated results. Studies have shown that with appropriate sample dilution, the Ellman assay is a reliable method for measuring in vivo oxime reactivation of inhibited AChE. nih.gov
Alternative substrates to acetylthiocholine, such as indoxylacetate, have also been explored to circumvent the issue of oximolysis. Indoxylacetate does not chemically react with oxime antidotes, offering a more accurate measurement of AChE activity in their presence.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying metabolites of this compound. Studies on the decomposition of this compound in aqueous solutions at different pH levels have identified several degradation products. At pH 2.0, the primary degradation products formed through the cleavage of the ether bridge are formaldehyde (B43269), isonicotinamide, and pyridine-2-aldoxime (B213160). At a physiological pH of 7.4, the main degradation pathway involves the oxime group, leading to the formation of a pyridone derivative, which can be further deaminated and decomposed.
Furthermore, LC-MS/MS has been instrumental in characterizing the therapeutic action of this compound at a molecular level. A method was developed to identify and quantify specific peptide adducts of acetylcholinesterase after exposure to nerve agents like sarin (B92409) or VX and subsequent reactivation by oximes including HI-6. This technique allows for the precise monitoring of the poisoning, aging, and reactivation status of AChE by measuring the abundance of specific peptides.
Advanced Biophysical and Imaging Techniques
To gain a deeper understanding of the molecular interactions between this compound and its target, advanced biophysical techniques such as X-ray crystallography have been utilized. These methods provide atomic-level insights into the binding and reactivation mechanism.
Researchers have successfully determined the crystal structure of sarin-inhibited mouse acetylcholinesterase in complex with this compound (HI-6) at a resolution of 2.2 Å. plos.org This structural analysis revealed that the carboxyamino-pyridinium ring of HI-6 is positioned between two key amino acid residues, Tyr124 and Trp286, in the active site gorge of the enzyme. plos.org While the oxime-pyridinium ring appeared disordered in the crystal structure, molecular dynamics simulations complemented the crystallographic data to propose a model where the oxime group forms a hydrogen-bond network with the sarin adduct, facilitating the reactivation process. plos.org These findings are crucial for the rational design of more effective reactivators. plos.org
Interactive Table 2: Key Findings from X-ray Crystallography of this compound-AChE Complex
| Finding | Significance | Reference |
|---|---|---|
| This compound (HI-6) binds within the active site gorge of sarin-inhibited AChE. | Confirms the direct interaction with the inhibited enzyme at the site of action. | plos.org |
| The carboxyamino-pyridinium ring is sandwiched by Tyr124 and Trp286. | Elucidates the specific molecular interactions that anchor the reactivator in the active site. | plos.org |
| The oxime group is positioned to interact with the sarin adduct. | Provides a structural basis for the nucleophilic attack that leads to enzyme reactivation. | plos.org |
| The structure informs the design of improved reactivators. | Offers a template for developing new oximes with enhanced binding and reactivation efficacy. | plos.org |
Atomic Force Microscopy (AFM) for Single-Molecule Enzyme Activity Studies
Atomic Force Microscopy (AFM) has emerged as a valuable tool in pharmacology and toxicology for studying molecular interactions in real-time. nih.govnih.gov This technique allows for the investigation of the forces between a single acetylcholinesterase (AChE) molecule and its ligands, providing a unique window into enzyme activity and the effects of inhibitors and reactivators like this compound. nih.govnih.gov
In a typical AFM setup for enzyme activity studies, AChE molecules are covalently immobilized on a surface, such as gold-plated mica, while its substrate, acetylcholine (B1216132) (ACh), is attached to the AFM's Si3N4 tip. nih.gov By bringing the tip into contact with the enzyme, a force spectrum (FS) is generated, which has a characteristic shape for the interaction between the normal, active enzyme and its substrate. nih.govnih.gov
When an inhibitor is introduced, it occupies the active center of the AChE, causing a noticeable change in the shape of the force spectrum. nih.gov Conversely, the introduction of a reactivator, such as an oxime, can restore the normal shape of the force spectrum by removing the inhibitor from the enzyme's active site. nih.gov The shape features of the FS thus serve as a direct index to observe the time course of these interactions at the single-molecule level. nih.govnih.gov
Research using this method has demonstrated that AFM force spectroscopy can be used to determine the kinetics of enzyme inhibition and reactivation. nih.gov For example, real-time observations have measured the reactivation time of the oxime HI-6 (this compound) on soman-inhibited AChE to be approximately 6 ± 2 minutes. nih.gov These studies underscore the capability of AFM to provide precise temporal information on the interactions between AChE and its various ligands. nih.gov
| Interaction | Compound | Duration |
|---|---|---|
| Inhibition of AChE | Soman (B1219632) | > 2 hours |
| Inhibition of AChE | Sarin | > 2 hours |
| Inhibition of AChE (Reversible) | Eserine | 34 ± 3 minutes |
| Reactivation of Soman-Inhibited AChE | HI-6 (this compound) | 6 ± 2 minutes |
Microdialysis Coupled with Chromatography for Neurotransmitter and Oxime Levels in Vivo
Microdialysis is a powerful in vivo sampling technique used extensively in neuroscience to monitor the levels of small molecules, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions. researchgate.netnih.govsomberslab.org When coupled with highly sensitive analytical methods like high-performance liquid chromatography (HPLC) or, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS), it allows for the precise quantification of these neurochemicals. researchgate.netnih.govsomberslab.org
This technique has been instrumental in studying the in vivo pharmacokinetics of this compound. acs.org A hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) method has been developed and validated for the pharmacokinetic study of asoxime in mouse plasma, urine, bile, liver, kidney, and brain samples. acs.org This approach is crucial for understanding the distribution and elimination of the oxime, and particularly its ability to penetrate the blood-brain barrier, which is a limiting factor for its efficacy. acs.org
In one study, the encapsulation of asoxime within a cucurbit nih.govuril (CB nih.gov) carrier was investigated to enhance its brain bioavailability. acs.org Using the HILIC-MS method to analyze microdialysis samples, researchers found a greater than 3-fold increase in the area under the curve (AUC) in the brain for asoxime administered as a complex with CB nih.gov compared to the administration of asoxime alone. acs.org This enhanced brain penetration correlated with improved AChE reactivation in the brain. acs.org
The coupling of microdialysis with LC-MS/MS is highly versatile, capable of measuring dozens of neurochemicals in a single assay. researchgate.netnih.gov To enhance the separation and sensitivity for polar neurotransmitters, derivatization reagents like benzoyl chloride are often used. nih.govnih.gov This powerful combination of techniques provides reliable data on the absolute levels of various compounds in vivo, making it essential for evaluating the effects of drugs like this compound on neurochemical dynamics. somberslab.org
| Compound Administered | Relative Area Under the Curve (AUC) in Brain | Resulting AChE Activity Improvement (vs. Atropine (B194438) alone) |
|---|---|---|
| Asoxime alone | Baseline | - |
| Asoxime-CB nih.gov complex | > 3-fold increase | ~30% increase |
| Asoxime with CB nih.gov co-administration | Not specified | 11% increase |
Techniques for Studying Oxime Interaction with Cholinergic System Components (e.g., AChRs)
The direct effects of oximes on nAChRs have been investigated using electrophysiological techniques. nih.govcas.cz In one study, whole-cell membrane currents were recorded from the TE671 cell line, which endogenously expresses human embryonic muscle-like nAChRs. cas.cz The application of acetylcholine evokes a cationic current, and the inhibitory effect of various oximes on this response can be quantified. cas.cz Both in vitro and in vivo examinations have confirmed that oximes, including HI-6 (this compound), exert an antagonistic effect on muscle nAChRs by inhibiting the effect of ACh at the neuromuscular junction. nih.govcas.cz
The interaction with muscarinic receptors has been explored using radiolabeled ligand binding studies. dtic.mildtic.mil These experiments measure the ability of an unlabeled compound (the oxime) to compete with and displace a radiolabeled antagonist, such as [3H]-4NMPB, from the muscarinic receptors in brain tissue homogenates. dtic.mildtic.mil Such studies have revealed that bis-pyridinium oximes can interact with muscarinic receptors in different brain regions, such as the cortex and brain stem. dtic.mil The mechanism is complex, with evidence suggesting that the oxime possesses at least two modes of interaction with the muscarinic receptor in the brain stem. dtic.mil It has been noted that oximes generally show a more significant antimuscarinic effect compared to their effect on nicotinic receptors. nih.gov
| Receptor Type | Investigative Technique | Observed Effect of Oximes (including Asoxime) | Reference |
|---|---|---|---|
| Nicotinic Acetylcholine Receptor (nAChR) | Whole-cell patch clamp on TE671 cells | Antagonistic; inhibition of acetylcholine-evoked currents. | nih.govcas.cz |
| Muscarinic Acetylcholine Receptor (mAChR) | Radiolabeled antagonist binding assays | Antagonistic; competitive inhibition of antagonist binding. | dtic.mildtic.mil |
Biotransformation and Metabolic Pathways of Asoxime Chloride
Identification of Phase I and Phase II Biotransformation Enzymes
The biotransformation of xenobiotics is a two-phase process. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound. Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.govhhs.gov
In vitro studies using human liver microsomes have been conducted to investigate the interaction of asoxime chloride with cytochrome P450 (CYP) enzymes, a key family of Phase I enzymes. nih.gov These studies revealed that this compound binds to microsomal CYPs. Further investigation into its inhibitory potential against nine specific CYP isoforms showed no significant inhibition for most of the tested enzymes. nih.gov However, a weak inhibitory effect was observed on CYP2E1. nih.gov The interaction with other Phase I enzymes, such as aldehyde oxidase, which is known to metabolize nitrogen-containing heterocyclic compounds, has been a subject of interest in drug metabolism studies, though specific data on this compound is limited. nih.govcdc.govnih.gov
Information regarding the specific Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), involved in the conjugation of this compound or its metabolites is not extensively documented in the available research. nih.govmdpi.com Phase II reactions typically involve the addition of polar molecules like glucuronic acid or sulfate (B86663) to the xenobiotic, a process crucial for detoxification and excretion. caymanchem.comnih.gov
Table 1: Inhibitory Effect of this compound (HI-6) on Human Liver Microsomal Cytochrome P450 Isoforms
| CYP Isoform | Inhibition by this compound |
| CYP1A2 | No prominent inhibition |
| CYP2A6 | No prominent inhibition |
| CYP2B6 | No prominent inhibition |
| CYP2C8 | No prominent inhibition |
| CYP2C9 | No prominent inhibition |
| CYP2C19 | No prominent inhibition |
| CYP2D6 | No prominent inhibition |
| CYP2E1 | Weak inhibition (<50%) |
| CYP3A4 | No prominent inhibition |
| Data sourced from in vitro studies on human liver microsomes. nih.gov |
Oxidative Metabolic Pathways and Their Biological Consequences
The chemical structure of this compound is susceptible to degradation, particularly in aqueous solutions, which can inform potential oxidative metabolic pathways. Studies on the decomposition of HI-6 have identified several degradation products that may also be formed through enzymatic processes in the body. nih.gov
At physiological pH (7.4), the primary site of attack is the oxime group, leading to the formation of a corresponding pyridone through a nitrile intermediate. nih.gov This major metabolite has been identified as 2-pyridinone, 1-[(4-carbamoylpyridinio)methoxy)methyl)formate. nih.gov This metabolite can undergo further deamination to a carboxypyridinio derivative, which can ultimately decompose into smaller molecules like formaldehyde (B43269), isonicotinic acid, and 2-pyridone. nih.gov Additionally, hydrolysis of the amide group on the parent molecule is another potential metabolic route. nih.gov
Another identified degradation product is 2-cyanopyridine (B140075), which arises from the decomposition at the oxime group. nih.gov The formation of 2-cyanopyridine is of toxicological concern due to the potential for the liberation of hydrocyanic acid (cyanide). nih.gov Studies have shown that significant amounts of free hydrocyanic acid can be detected in the presence of an alkali trap, suggesting a risk of cyanide-related toxicity, especially with impaired renal elimination of HI-6. nih.gov
The biological consequences of these metabolic pathways are linked to the properties of the resulting metabolites. The formation of more polar metabolites, such as the pyridone derivatives, would facilitate the excretion of the compound. However, the generation of reactive species like formaldehyde and potentially toxic products like cyanide highlights the importance of understanding the complete metabolic profile of this compound. nih.gov Furthermore, studies have indicated that this compound itself can induce the formation of DNA breaks in various cell lines, pointing to potential genotoxic effects that could be influenced by its metabolism. nih.gov
Table 2: Potential Metabolites of this compound Identified from Decomposition Studies
| Parent Compound | Potential Metabolite | Pathway | Potential Biological Consequence |
| This compound | 2-pyridinone, 1-[(4-carbamoylpyridinio)methoxy)methyl)formate | Attack on the oxime group | Increased polarity for excretion |
| 2-pyridinone, 1-[(4-carbamoylpyridinio)methoxy)methyl)formate | 2-pyridinone, 1-[(4-carboxypyridinio)methoxy)methyl) derivative | Deamination | Further modification for excretion |
| 2-pyridinone, 1-[(4-carboxypyridinio)methoxy)methyl) derivative | Formaldehyde, Isonicotinic acid, 2-pyridone | Decomposition | Formation of reactive and smaller molecules |
| This compound | 2-Cyanopyridine | Decomposition at the oxime group | Potential for cyanide toxicity |
| This compound | Isonicotinamide, Pyridine-2-aldoxime (B213160) | Attack on the aminal-acetal bond | Degradation products |
| Based on degradation products identified in aqueous solution. nih.gov |
Quantitative Structure-Metabolism Relationship (QSMR) Modeling for Predicting Biotransformation
Quantitative Structure-Metabolism Relationship (QSMR) modeling is a computational approach used to predict the metabolic fate of compounds based on their chemical structure. nih.govresearchgate.net These models are valuable tools in drug discovery and development for forecasting potential metabolic pathways and identifying sites of metabolism, thereby helping to anticipate the pharmacokinetic properties and potential toxicity of new chemical entities. nih.govamericanpharmaceuticalreview.comresearchgate.net
While specific QSMR models for this compound were not found in the reviewed literature, the principles of this approach are applicable. QSMR models for other classes of compounds, such as substituted anilines, have been successfully developed to predict metabolic transformations like N-acetylation. nih.gov For P450-mediated metabolism, computational models often consider factors like the stability of potential radical intermediates formed during oxidation. youtube.com The development of a QSMR model for this compound would involve compiling a dataset of structurally related oximes with known metabolic profiles and then using statistical methods to correlate structural descriptors with metabolic outcomes.
In silico tools for metabolism prediction, such as those for cytochrome P450 substrates, often employ ligand-based or structure-based methods. nih.gov Ligand-based methods rely on the known metabolic profiles of a set of training compounds, while structure-based methods use the three-dimensional structure of the metabolizing enzyme to predict interactions with potential substrates. researchgate.netnih.gov Given the identified interaction of this compound with CYP2E1, such models could potentially be used to predict its sites of metabolism by this enzyme. nih.gov The complexity of having two pyridinium (B92312) rings and an oxime functional group in this compound would present a unique challenge and opportunity for the development of a specific QSMR model.
Neurochemical Interactions and Central Nervous System Effects
Modulation of Neurotransmitter Systems in Organophosphate-Intoxicated States
The neurotoxic effects of organophosphates extend beyond simple AChE inhibition, disrupting the delicate balance between multiple neurotransmitter systems. nih.gov The primary role of asoxime chloride is to counteract the foundational cause of this disruption: the accumulation of acetylcholine (B1216132).
Acetylcholine: The most direct and well-documented neurochemical effect of this compound is on acetylcholine dynamics. In an organophosphate-intoxicated state, AChE inhibition causes ACh to accumulate, leading to the continuous stimulation of cholinergic receptors. nih.govjuniperpublishers.com this compound acts as a nucleophilic agent that cleaves the phosphate (B84403) group from the inhibited enzyme, restoring its function. researchgate.net This reactivation of AChE helps to normalize synaptic concentrations of acetylcholine, thereby mitigating the hyperstimulation of both peripheral and central cholinergic receptors. nih.govresearchgate.net
Dopamine (B1211576) and GABA: The acute cholinergic overstimulation induced by organophosphates can secondarily affect other neurotransmitter systems, including the dopaminergic and GABAergic systems. The brain's neurotransmitter systems are deeply interconnected; for instance, cholinergic neurons are known to modulate the release of dopamine. nih.govnih.gov However, the therapeutic action of this compound is primarily focused on the cholinergic system. While its restoration of cholinergic homeostasis may indirectly influence dopamine and gamma-aminobutyric acid (GABA) pathways, direct modulatory effects of this compound on these specific neurotransmitter systems in the context of OP poisoning are not extensively documented in current research. The general clinical improvement in patients treated with this compound, sometimes occurring more rapidly than the rise in acetylcholinesterase activity, suggests potential direct pharmacological effects beyond simple enzyme reactivation, though these are not fully elucidated. nih.gov
Beyond its role as an AChE reactivator, this compound exhibits direct pharmacological effects at the receptor level. Research has demonstrated that HI-6 possesses antinicotinic and antimuscarinic properties. researchgate.net This is significant because it can help counteract the effects of excess acetylcholine independently of enzyme reactivation. Specifically, this compound has been identified as an antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel widely distributed in the CNS and is implicated in cognitive functions and neuro-inflammation. biorxiv.orgresearchgate.net By antagonizing this receptor, this compound may contribute to the reduction of cholinergic overstimulation in the brain, offering a secondary mechanism of action that complements AChE reactivation. researchgate.net
Reactivation of Brain Acetylcholinesterase Activity
A major limitation of many standard oximes, including this compound, is their poor ability to cross the blood-brain barrier (BBB). nih.gov As a bisquaternary pyridinium (B92312) compound, this compound carries a permanent positive charge, which severely restricts its passage into the lipophilic environment of the CNS. researchgate.netnih.gov This results in a significant disparity between its effectiveness in the periphery and in the brain.
The efficacy of this compound in reactivating AChE is markedly different between the central nervous system and peripheral tissues. In the periphery, such as in the blood, HI-6 can rapidly reactivate OP-inhibited AChE. nih.gov However, studies consistently show that it is largely ineffective at reactivating AChE within the brain following systemic administration. researchgate.netdovepress.com This discrepancy is a primary driver for the development of new oximes and delivery strategies.
Interactive Table: Comparative AChE Reactivation by this compound (HI-6)
| Tissue/System | Organophosphate | Reactivation Efficacy | Key Findings | Source |
| Human Blood | Dimethoxy OPs | Rapid Reactivation | HI-6 effectively reactivated AChE inhibited by dimethoxy organophosphorus compounds. | nih.gov |
| Human Blood | Quinalphos | More rapid than Pralidoxime (B1201516) | The return of enzyme activity was faster with HI-6 compared to pralidoxime. | nih.gov |
| Rat Brain | Soman (B1219632) | Negligible | HI-6 did not significantly reactivate or protect soman-inhibited AChE in the brain. | dovepress.com |
| Rat Peripheral Tissues | Soman | Variable | Reactivated AChE in some tissues but was ineffective in the lung, heart, and skeletal muscle. | dovepress.com |
| Rat Brain | Sarin (B92409) | < 10% | Despite modifications for lipophilicity in analogues, brain reactivation remained low. | researchgate.net |
To overcome the challenge of poor BBB penetration, significant research has focused on developing novel drug delivery systems to transport this compound and other oximes into the brain. The goal is to achieve therapeutically relevant concentrations in the CNS to reactivate inhibited AChE and mitigate central neurotoxic effects. nih.govnih.gov These strategies aim to enhance the bioavailability of the oxime in the brain, which is crucial for protecting against OP-induced brain damage. researchgate.net
Several promising approaches are under investigation:
Lipid-Based Nanocarriers: Solid lipid nanoparticles (SLNs) and liposomes are being explored to encapsulate oximes. These nanocarriers can be modified, for example with borneol, to facilitate transport across the BBB. nih.gov
Chemical Modification: Modifying the oxime structure to create more lipophilic prodrugs that can cross the BBB and then convert to the active form within the brain is another strategy.
Receptor-Mediated Transcytosis: Attaching the oxime to molecules that can utilize the brain's own transport systems, such as the transferrin receptor, is a targeted delivery approach.
Host-Guest Chemistry: Encapsulation of asoxime within carrier molecules like cucurbit[n]urils has been shown to increase its concentration in the brain, leading to improved AChE reactivation compared to the administration of asoxime alone. juniperpublishers.com
Interactive Table: Impact of Novel Delivery Systems on this compound
| Delivery System | Key Feature | Observed Outcome in CNS | Source |
| Cucurbituril (CB) Complex | Encapsulation of asoxime | >3-fold increase in brain AUC; ~30% increase in brain AChE activity. | juniperpublishers.com |
| Borneol-modified SLNs | Chemical modification of nanoparticles | Enhanced BBB permeation and targeting ability compared to unmodified SLNs. | nih.gov |
| Peptide Vectors (e.g., RVG-9R) | Conjugation to BBB-penetrating peptides | Provides a means for safe delivery of molecules across the BBB. |
Computational and Theoretical Studies in Asoxime Chloride Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., asoxime chloride) when bound to a second (the receptor, e.g., AChE) to form a stable complex. nih.gov This method is crucial for understanding how this compound positions itself within the enzyme to perform its reactivating function. nih.gov Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, allowing for the identification of the most likely and effective binding modes. acs.org
The active site of AChE is situated at the bottom of a deep, narrow gorge, approximately 20 Å deep. nih.gov This site contains a catalytic triad (B1167595) of amino acids (Ser203, His447, and Glu334 in humans) responsible for hydrolyzing acetylcholine (B1216132). nih.gov In addition to the catalytic active site (CAS), AChE possesses a peripheral anionic site (PAS) located at the entrance of the gorge. nih.govnih.gov The PAS is involved in binding ligands and can allosterically modulate the enzyme's catalytic activity. researchgate.netnih.gov
Computational studies predict that bis-quaternary oximes like this compound can interact with both the CAS and the PAS. nih.gov The positively charged quaternary pyridinium (B92312) rings of asoxime are thought to engage with aromatic residues in the gorge, such as Trp86 in the CAS and Trp286 at the PAS, through cation-π interactions. researchgate.netnih.gov Docking studies help to visualize how asoxime orients its nucleophilic oxime group towards the phosphorus atom of the organophosphate (OP) that is covalently bound to the catalytic serine (Ser203). nih.govdtic.mil This proper positioning is a prerequisite for the nucleophilic attack that cleaves the OP from the enzyme. caymanchem.comapexbt.com Some studies suggest a "pre-reactivated pose" is necessary, where the oxime overcomes steric hindrances to achieve an optimal orientation for the reaction. nih.gov The binding affinity of asoxime can differ depending on the specific nerve agent inhibiting the enzyme, as the agent itself alters the conformation of the active site. nih.govacs.org
| Binding Site | Key Residues | Primary Role in Interaction | Citation |
|---|---|---|---|
| Catalytic Active Site (CAS) | Ser203, His447, Glu334 | Forms the catalytic triad; Ser203 is the site of organophosphate covalent binding. | nih.govnih.gov |
| CAS - Anionic Subsite | Trp86, Tyr337 | Binds the quaternary ammonium (B1175870) group of ligands via cation-π interactions. | nih.govresearchgate.net |
| Peripheral Anionic Site (PAS) | Trp286, Tyr72, Tyr124, Tyr341, Asp74 | Binds allosteric modulators and inhibitors at the gorge entrance; involved in initial ligand binding. | nih.govnih.govresearchgate.net |
Molecular docking is instrumental in building three-dimensional models of the ternary complex formed by the OP-inhibited AChE and the asoxime reactivator. nih.gov Since obtaining crystal structures for every possible combination is often impractical, researchers use the known structures of inhibited AChE as templates. nih.gov For example, models of human AChE inhibited by agents like sarin (B92409) or VX can be created and then used for docking this compound. nih.govacs.org
These computational models reveal the specific molecular interactions that stabilize the complex, such as hydrogen bonds and hydrophobic contacts. The goal is to understand the structural basis for the reactivation efficiency of asoxime. By comparing the binding energies and docked poses of asoxime with other, less effective oximes, researchers can identify key structural features that confer potent reactivation ability. nih.govacs.org For instance, the distance between the oxime's oxygen atom and the phosphorus atom of the inhibitor is a critical parameter that can be measured from these models to assess the likelihood of a successful reactivation event. nih.gov
Molecular Dynamics (MD) Simulations of Reactivation Processes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time. nih.govresearchgate.net MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing a trajectory that shows how the protein and ligand move and interact in a simulated aqueous environment. acs.orgresearchgate.net
MD simulations are used to assess the stability of the asoxime-AChE complex predicted by docking. nih.gov By running simulations for tens or hundreds of nanoseconds, researchers can observe whether this compound remains securely bound in a productive orientation within the active site or if it shifts to a non-productive pose or even exits the gorge. acs.orgresearchgate.net Key metrics like the root-mean-square deviation (RMSD) are calculated to monitor the stability of the protein backbone and the ligand's position over time. nih.govnih.gov
These simulations have shown that the dynamic behavior of asoxime can be influenced by the specific organophosphate inhibiting the enzyme. nih.gov The conformational landscape of the active site gorge changes depending on the size and chemical nature of the bound inhibitor, which in turn affects the stability and orientation of the incoming reactivator. nih.govacs.org These dynamic studies are crucial for understanding why asoxime is highly effective against certain nerve agents but less so against others. nih.gov
| Parameter | Typical Value / Method | Purpose | Citation |
|---|---|---|---|
| Simulation Time | 40 - 100 ns | To allow for sufficient sampling of molecular motions and complex stability. | nih.govacs.orgresearchgate.net |
| Temperature | 310 K (37 °C) | To simulate physiological conditions. | acs.org |
| Pressure | 1 bar | To maintain constant pressure, simulating physiological conditions. | acs.org |
| Force Field | GROMACS, AMBER | A set of parameters to describe the potential energy of the system's atoms and bonds. | acs.org |
| Stability Metric | Root Mean Square Deviation (RMSD) | To measure the average deviation of atomic positions, indicating the stability of the complex. | nih.gov |
| Flexibility Metric | Root Mean Square Fluctuation (RMSF) | To measure the fluctuation of individual amino acid residues, indicating protein flexibility. | nih.gov |
The reactivation of AChE by asoxime is a chemical reaction that occurs in an aqueous solution. MD simulations are particularly useful for studying the role of the solvent (water) in this process. researchgate.net For the oxime to launch its nucleophilic attack, it must first be deprotonated to form the more reactive oximate anion. caymanchem.comapexbt.com The local environment, including surrounding water molecules and amino acid residues, plays a critical role in facilitating this proton transfer.
Simulations have indicated that the desolvation of the oxime is a key step preceding the nucleophilic attack. researchgate.net Water molecules that are tightly bound to the oxime must be displaced for it to get close enough to the phosphorus atom. researchgate.net The structure of water within the active site gorge can be influenced by external factors, and studies have shown that certain salts can either enhance or decrease reactivation rates by altering this water structure. researchgate.net Furthermore, MD simulations can help identify key water molecules that may act as bridges, stabilizing the interaction between the oxime and the enzyme or participating directly in the proton transfer mechanism. researchgate.net
Quantum Chemical Calculations and Mechanistic Hypotheses
To study the chemical reaction of reactivation itself—the breaking of the phosphorus-serine bond and the formation of a new phosphorus-oxime bond—researchers turn to quantum chemical (QC) calculations. mdpi.comresearchgate.net Unlike the classical mechanics of MD, QC methods are based on the principles of quantum mechanics and can accurately model the electronic rearrangements that occur during a reaction. nih.gov
These calculations are often performed using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. mdpi.com In a QM/MM simulation, the small, chemically active region (e.g., the oxime, the OP, and key catalytic residues) is treated with high-accuracy QM methods, while the rest of the protein and solvent are treated with more computationally efficient MM methods. mdpi.com
This approach allows for the mapping of the reaction pathway and the calculation of the activation energy barrier. mdpi.com A lower energy barrier corresponds to a faster and more efficient reaction. By calculating and comparing the activation energies for reactivation by different oximes, QC methods can provide a fundamental explanation for their observed differences in potency. mdpi.comresearchgate.net These studies have helped to confirm that the reactivation proceeds via a bimolecular nucleophilic substitution (SN2)-like mechanism, involving the formation of a trigonal bipyramidal transition state at the phosphorus atom. mdpi.com Such detailed mechanistic insights are invaluable for the rational design of new reactivators with lower activation barriers and thus higher reactivation efficacy.
In Silico Approaches for Drug Design and Optimization
Computational and theoretical studies have become indispensable in the field of medicinal chemistry, offering powerful tools to accelerate the drug discovery and development process. taylorandfrancis.comscienceopen.com In the context of acetylcholinesterase (AChE) reactivators, in silico approaches are pivotal for understanding the complex mechanisms of action, predicting efficacy, and designing novel compounds with improved properties over existing antidotes like this compound. nih.govresearchgate.net These computational methods, ranging from molecular docking to quantitative structure-activity relationship (QSAR) modeling, allow researchers to save time and reduce the costs associated with synthesizing and testing new chemical entities. taylorandfrancis.comnih.gov By simulating interactions at the molecular level, these techniques provide insights that guide the rational design of more effective and broad-spectrum oxime reactivators. nih.govnih.gov
Predictive Modeling for Reactivation Efficacy
Predictive modeling plays a crucial role in understanding the key factors that determine the reactivation efficacy of oximes. The ability of an oxime to reactivate organophosphate (OP)-inhibited AChE is highly dependent on both the specific organophosphate and the structure of the oxime itself. morressier.comnih.gov Computational models are developed to elucidate the physicochemical properties and molecular features essential for effective reactivation. morressier.com
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. Researchers construct QSAR models by correlating the structural or physicochemical properties of a series of oximes with their experimentally determined reactivation rates. morressier.com For instance, an ensemble of QSAR models was developed for the reactivation of AChE inhibited by various nerve agents, including sarin and VX. morressier.com These models utilized a diverse pool of descriptors, such as semi-empirical and molecular interaction field data, to identify the critical molecular attributes required to reactivate each specific OP-enzyme conjugate. morressier.com Such studies often include established reactivators like asoxime (HI-6) as reference compounds within their datasets to validate the models and benchmark the performance of new candidates. researchgate.netnih.gov
Molecular docking and molecular dynamics (MD) simulations provide a more dynamic and detailed view of the reactivation process. nih.govmdpi.com These methods model the binding of the oxime within the active site of the phosphylated enzyme. nih.gov The process involves a nucleophilic attack by the oxime on the phosphorus atom of the OP, leading to the formation of a transient intermediate and subsequent cleavage of the OP-enzyme bond. nih.gov Computational studies have investigated the binding modes of various oximes, including asoxime, at each step of this reactivation pathway. nih.govresearchgate.net These simulations help identify key amino acid residues within the enzyme's active site that are crucial for effective binding and reactivation. nih.gov For example, quantum mechanical (QM) and combined QM/MM studies have been used to calculate the energy barriers for the reactivation reaction, suggesting that the deprotonated form of the oxime is more likely to initiate the nucleophilic attack. mdpi.com By comparing the calculated energies and interaction patterns of different oximes, these models can predict their relative reactivation potential.
Virtual Screening for Novel Oxime Scaffolds
The limitations of current oxime antidotes, such as their limited effectiveness against a broad spectrum of nerve agents and poor penetration of the blood-brain barrier (BBB), have driven the search for new molecular scaffolds. nih.gov Virtual screening has emerged as a primary tool in this endeavor, allowing for the rapid evaluation of vast chemical libraries to identify promising new candidates. taylorandfrancis.comnih.gov This approach can be either structure-based, relying on the 3D structure of the target enzyme, or ligand-based, using information from known active compounds. taylorandfrancis.com
In the search for novel AChE reactivators, virtual screening is often employed to find compounds that can effectively orient themselves within the inhibited enzyme's active site to facilitate the reactivation chemistry. researchgate.net The process begins with the creation of a large, diverse library of virtual compounds, which can be generated from commercial databases or through combinatorial enumeration of chemical fragments. nih.govpnas.org These virtual libraries are then computationally "screened" against a model of the OP-inhibited AChE.
One successful strategy involves the design of hybrid molecules that combine the oxime functional group with other chemical moieties to improve properties like BBB permeability or binding affinity. nih.gov For example, researchers have designed and synthesized novel isatin-pyridine oxime hybrids. nih.govtandfonline.com Before undertaking the synthesis, in silico studies were performed to calculate properties like lipophilicity (logP) and to model their interaction with the AChE active site. nih.gov The goal was to design compounds that could achieve better interaction with important binding sites within the enzyme gorge compared to standard reactivators. nih.gov The predicted efficacy of these novel compounds was then compared with experimental data, which in some cases showed good correlation and identified candidates with better in vitro performance than the standard antidote pralidoxime (B1201516). nih.gov
The findings from these computational studies are critical for lead optimization. Even when a virtual screen does not yield a perfect drug candidate, it can provide novel scaffolds that serve as a starting point for further chemical modification. researchgate.net While perfect mapping of a molecule onto a pharmacophore model does not guarantee experimental activity, these in silico approaches are invaluable for prioritizing synthetic efforts and enriching the discovery of next-generation reactivators. researchgate.net
Research Study Designs and Methodological Considerations
Preclinical Research Methodologies
The primary mechanism of asoxime chloride is the reactivation of acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by organophosphates. nih.gov In vitro assays are the first step in quantifying this capability. These studies typically involve isolating AChE, inhibiting it with a specific organophosphate compound, and then introducing this compound to measure the rate and extent of enzyme activity restoration.
Enzyme kinetics studies are crucial for a detailed understanding of the reactivation process. nih.gov The evaluation is often described by a generally accepted reaction scheme that quantifies the affinity and reactivity of the oxime towards the OP-inhibited AChE. nih.gov Key parameters determined in these studies include:
Dissociation Constant (KD): This value represents the affinity of the oxime for the organophosphate-inhibited enzyme. A lower KD indicates a stronger binding affinity. nih.gov
Reactivity Constant (kr): This constant measures the intrinsic rate at which the oxime reactivates the inhibited enzyme once bound. nih.gov
The effectiveness of this compound varies significantly depending on the specific organophosphate compound. For instance, in vitro studies have demonstrated that this compound is highly effective in reactivating AChE inhibited by the nerve agent sarin (B92409). nih.gov However, its reactivation potency is substantially lower against cyclosarin-inhibited AChE and it is considered ineffective against soman-inhibited AChE, particularly after a brief inhibition period. nih.gov This variability underscores the importance of testing against a wide range of organophosphates.
Table 1: In Vitro Reactivation Efficacy of this compound Against G-Series Nerve Agents
| Nerve Agent | This compound (HI-6) Reactivation Efficacy | Reference |
| Sarin (GB) | Effective | nih.gov |
| Cyclosarin (B1206272) (GF) | Substantially lower potency | nih.gov |
| Soman (B1219632) (GD) | Ineffective | nih.gov |
These assays are often high-throughput, allowing for the screening and comparison of multiple oxime candidates against various inhibitors. nih.gov
To assess the therapeutic potential of this compound in a complex biological system, researchers utilize various animal models of organophosphate poisoning. The choice of animal model is critical, as species can differ in their sensitivity to OPs and their response to treatment. Historically, guinea pigs have been a preferred small animal model for such experiments. mdpi.com
More recently, humanized mouse models have been developed to better predict human responses. mdpi.com One such model, the KIKO mouse, has two genetic modifications: a nonfunctional serum carboxylase (an enzyme that can detoxify OPs in some animals but is less active in humans) and an AChE gene that expresses the human form of the enzyme. mdpi.com
Studies in non-human primates, such as baboons, provide data that is considered highly relevant to human exposure scenarios. nih.gov Research has been conducted using this compound in various species against a range of nerve agents. nih.gov These studies often involve co-administration with other standard treatments like atropine (B194438) and diazepam to evaluate the complete therapeutic regimen. nih.govhhs.gov The efficacy of this compound has been demonstrated in multiple species, leading to its adoption by the militaries of several countries for use against nerve agent poisoning. nih.gov
Table 2: Examples of Animal Models Used in this compound Research
| Animal Model | Organophosphate Agent(s) Studied | Key Findings | Reference(s) |
| Guinea Pig | Soman, Tabun (B1200054) | Demonstrated protective effect in soman poisoning; less effective against tabun. | researchgate.net |
| Rhesus Monkey | Soman, Tabun | Atropine dose-dependently increased HI-6 effectiveness. | hhs.gov |
| Baboon | Not specified | Data considered important for predicting human response. | nih.gov |
| "KIKO" Mouse (Humanized) | Nerve Agent (unspecified) | Confirmed as a functional model for OP countermeasure development. | mdpi.com |
Beyond simple survival rates, preclinical studies measure a range of behavioral and neurophysiological endpoints to gauge the effectiveness of this compound. These endpoints provide a more nuanced understanding of the compound's ability to restore normal physiological function.
A key area of investigation is the compound's effect on the central and peripheral nervous systems. While quaternary compounds like this compound are generally thought to have limited ability to cross the blood-brain barrier, some data suggests they may have beneficial effects in the brain. hhs.gov Advanced imaging techniques have been used in animal models to detect the presence of reactivators in the brain and simultaneously measure levels of key neurotransmitters like acetylcholine (B1216132). mdpi.com
Other studies focus on the direct pharmacological effects of this compound, which are separate from its primary role as an AChE reactivator. nih.govresearchgate.net Research has explored the antinicotinic effects of the oxime, suggesting it may help counteract the overstimulation of nicotinic receptors caused by excess acetylcholine. hhs.gov This effect on neuromuscular transmission is a critical endpoint, as respiratory failure due to respiratory muscle weakness is a primary cause of death in OP poisoning. hhs.govscispace.com Improved survival in animal models of soman poisoning has been observed even in the absence of significant AChE reactivation, pointing to these other pharmacological effects. nih.gov
Clinical Research Design Frameworks for this compound
Translating preclinical findings into human application requires carefully designed clinical research. The evidence for this compound's efficacy in humans has been gathered through various study designs, though challenges remain in conducting large-scale, definitive trials. epa.gov
Observational studies are those in which investigators assess health outcomes in groups of individuals without manipulating the treatment received. These designs can provide valuable real-world evidence.
Case Studies/Case Series: Much of the human data for this compound comes from clinical experience and case reports where the oxime was used to treat patients with organophosphate insecticide poisoning. nih.govresearchgate.net One study detailed the treatment of patients with dimethoxy and other organophosphorus compounds, noting a rapid reactivation of blood AChE and general patient improvement following HI-6 administration. nih.govresearchgate.net
Prospective Cohort Studies: In this design, a group of individuals (a cohort) who have been exposed to organophosphates could be followed over time. Researchers would compare the outcomes of those who receive this compound (as part of standard care in regions where it is used) with those who receive other treatments. Such studies could track outcomes like mortality, duration of mechanical ventilation, and long-term neurological status. While large-scale prospective cohort studies focusing specifically on this compound are not prominent in the literature, prospective observational studies of general OP poisoning provide a framework for how this could be accomplished. scispace.com
Case-Control Studies: This design would involve identifying patients who had a specific outcome (e.g., survived severe OP poisoning) and comparing them to a control group that did not have that outcome (e.g., did not survive). The study would then look back retrospectively to compare the history of treatment with this compound between the two groups.
These observational methods are useful for generating hypotheses and gathering data in settings where experimental trials are difficult to conduct.
Experimental designs, particularly Randomized Controlled Trials (RCTs), are considered the gold standard for establishing therapeutic efficacy. epa.gov In an RCT, participants are randomly assigned to receive either the intervention (this compound) or a control (placebo or an alternative treatment).
Despite being used for over 50 years, there is limited evidence from RCTs to support the efficacy of oximes in general for treating OP pesticide poisoning. epa.gov The few RCTs that have been conducted, primarily with pralidoxime (B1201516), have yielded conflicting results and have been noted to have methodological limitations. nih.gov
For this compound, there is a recognized need for a large, well-designed RCT to definitively determine its role in treating OP poisoning. nih.gov Such a trial would need to consider several factors:
Pre-defined Subgroup Analysis: The trial should be designed to identify specific subgroups of patients who might benefit most, based on factors like the type of organophosphate involved (e.g., dimethyl vs. diethyl compounds). nih.govnih.gov
Standardized Co-therapies: All participants would receive standardized care, including atropine, to isolate the effect of the oxime. nih.gov
Clear Endpoints: Primary and secondary endpoints would be clearly defined and could include mortality, need for ventilatory support, and AChE activity levels.
Given the complexities of OP poisoning, adaptive clinical trial designs could also be a valuable approach. These flexible designs allow for modifications to be made to the trial protocol based on interim data. For example, the trial could be adapted to focus on a specific patient subgroup that shows a particularly strong positive response to this compound.
Methodological Challenges in Conducting Human Studies for Nerve Agent Countermeasures
The evaluation of nerve agent countermeasures, including this compound, in human subjects is fraught with profound methodological and ethical challenges. Due to the extreme toxicity of nerve agents, direct efficacy studies in humans are ethically unacceptable. nih.govhhs.gov Consequently, researchers and regulatory bodies rely on a combination of animal studies and in vitro models to infer the potential effectiveness of antidotes like this compound in humans.
A primary challenge is the extrapolation of data from animal models to humans. nih.gov While non-human primates are considered valuable models for assessing the toxicity of nerve agents and the efficacy of antidotes, species-specific differences in metabolism and physiological response can impact the translatability of findings. hhs.gov For an animal study to be a reliable predictor for human outcomes, the in vitro reactivation of nerve agent-inhibited animal acetylcholinesterase (AChE) by an oxime should be similar to that of human AChE. hhs.gov
The use of surrogate endpoints is a critical methodological consideration. In the context of nerve agent antidote development, the reactivation of acetylcholinesterase (AChE), the enzyme inhibited by organophosphorus compounds, is a key surrogate marker of efficacy. nih.govresearchgate.net In vitro studies utilizing human erythrocyte AChE can be employed to assess the reactivation potential of oximes like this compound against various nerve agents. nih.gov This approach allows for the determination of kinetic parameters of inhibition, reactivation, and aging of the inhibited enzyme, which can then be integrated into dynamic models to simulate different poisoning and treatment scenarios. nih.gov
Furthermore, the context of administration in experimental studies often differs from real-world civilian scenarios. Many animal studies involve prophylactic administration of countermeasures, whereas in a civilian context, antidotes like this compound would be administered after exposure. hhs.gov This difference in timing can significantly influence the observed efficacy.
The development of new medical countermeasures is also a lengthy and costly process. To expedite the availability of effective treatments, repurposing existing drugs is a common strategy. dokumen.pub
Biomarker Discovery and Validation in Response to this compound
The primary and most well-established biomarker for the efficacy of oxime therapy is the reactivation of acetylcholinesterase (AChE). nih.govresearchgate.net The degree of AChE inhibition correlates with the severity of cholinergic symptoms, and its reactivation by an oxime like this compound is the intended mechanism of action. nih.govresearchgate.net Monitoring AChE activity in red blood cells provides a peripheral marker of the antidote's effect. escholarship.org However, a significant challenge with bis-pyridinium oximes such as this compound is their limited ability to cross the blood-brain barrier, meaning peripheral AChE reactivation may not fully reflect the antidote's efficacy within the central nervous system (CNS). mdpi.combiorxiv.org
Beyond AChE activity, research has focused on identifying other biomarkers that reflect the broader pathophysiological consequences of nerve agent poisoning and the response to treatment. These can be categorized as follows:
Markers of Neuroinflammation: Acute intoxication with organophosphates can trigger significant neuroinflammation. nih.govescholarship.org Biomarkers for this process include:
Translocator protein (TSPO): Elevated brain expression of TSPO, detectable by PET imaging, is a marker of neuroinflammation. escholarship.org
Glial Fibrillary Acidic Protein (GFAP): Increased levels of GFAP indicate astrocytic activation, a component of the neuroinflammatory response. escholarship.org
Ionized calcium-binding adapter molecule 1 (Iba-1): This protein is a marker for microglia, the resident immune cells of the CNS, which become activated during neuroinflammation. escholarship.orgnih.gov
Pro-inflammatory Cytokines and Chemokines: Increased transcription and expression of molecules like interleukins (e.g., IL-1β, IL-6) and monocyte chemoattractant protein-1 (MCP-1) are indicative of an inflammatory cascade. nih.govnih.gov
Metabolic and Organ-Specific Biomarkers: Nerve agent poisoning can induce systemic metabolic disturbances and organ damage. Studies in animal models have shown that treatment following soman exposure can protect against metabolic disorders. nih.gov Relevant biomarkers include:
Glucose: Hyperglycemia can be a manifestation of the metabolic stress induced by poisoning. nih.gov
Creatinine and Uric Acid: Elevated levels of these markers can indicate nephropathy, a potential complication of severe poisoning. nih.gov
Lactate Dehydrogenase (LDH) and Aspartate Aminotransferase (AST): While potentially useful, some nerve agents can interfere with the assays for these enzymes. nih.gov
Markers of Oxidative Stress: The intense neuronal activity and subsequent inflammation following nerve agent exposure can lead to oxidative stress. nih.govnih.gov Research in animal models has investigated the impact of this compound on oxidative stress markers, with complex findings. For instance, while some studies suggest a potential to induce oxidative stress in certain organs, others indicate a more nuanced impact. nih.gov Key biomarkers include:
Glutathione (B108866) (GSH): A major endogenous antioxidant. nih.gov
Glutathione Reductase: An enzyme involved in the glutathione system. nih.gov
Thiobarbituric Acid Reactive Substances (TBARS): A measure of lipid peroxidation. nih.gov
The validation of these biomarkers is an ongoing process. While many have been identified in preclinical animal models, their direct clinical utility in humans for monitoring this compound therapy requires further investigation. escholarship.orgresearchgate.net The ideal biomarker would be easily measurable, highly sensitive and specific to the degree of intoxication and therapeutic response, and reflective of both peripheral and central nervous system effects.
Table of Research Findings on Biomarkers in Response to Organophosphate Exposure and Countermeasures
| Biomarker Category | Specific Biomarker | Key Research Finding | Associated Compound(s) | Reference |
|---|---|---|---|---|
| Enzyme Reactivation | Acetylcholinesterase (AChE) | Primary surrogate endpoint for oxime efficacy; reactivation is the main therapeutic goal. | This compound, Pralidoxime, Obidoxime (B3283493) | nih.govresearchgate.net |
| Neuroinflammation | Translocator protein (TSPO) | Elevated brain expression detected by PET imaging indicates neuroinflammation post-exposure. | Organophosphates (general) | escholarship.org |
| Glial Fibrillary Acidic Protein (GFAP) | Increased levels indicate astrocytic activation in response to neurotoxicity. | Soman, Sarin | escholarship.org | |
| Ionized calcium-binding adapter molecule 1 (Iba-1) | Used as a marker for activated microglial cells in preclinical models. | Soman | escholarship.orgnih.gov | |
| Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) | Upregulation is associated with the inflammatory cascade following exposure. | Soman, DFP | nih.gov | |
| Metabolic & Organ Damage | Glucose | Hyperglycemia observed as part of the metabolic disorder post-intoxication. | Soman | nih.gov |
| Creatinine | Elevated levels can indicate potential nephropathy. | Soman | nih.gov | |
| Uric Acid | Elevated levels may suggest nephrotoxic effects. | Soman | nih.gov | |
| Oxidative Stress | Glutathione (GSH) | Changes in GSH levels indicate an altered antioxidant state. | This compound | nih.gov |
| Thiobarbituric Acid Reactive Substances (TBARS) | Measures lipid peroxidation as an indicator of oxidative damage. | This compound | nih.gov |
Future Research Directions and Translational Perspectives
Development of Next-Generation Broad-Spectrum Reactivators
A primary limitation of currently approved oximes, including asoxime, is their narrow spectrum of efficacy against the vast array of organophosphorus agents, from agricultural pesticides to chemical warfare agents. nih.govnih.gov The effectiveness of an oxime is highly dependent on the specific chemical structure of the organophosphate that has inhibited the acetylcholinesterase (AChE) enzyme. nih.govingentaconnect.com For instance, while asoxime shows promise, its efficacy can be limited, and no single oxime is currently capable of reactivating AChE inhibited by all types of OPs. nih.govnih.gov This has spurred intensive research into discovering and synthesizing novel reactivators with broader activity.
Over the last several decades, thousands of oximes have been synthesized and tested in an effort to identify more effective candidates. nih.gov Research has explored various chemical structures, including different mono- and bispyridinium compounds, asymmetric oximes, and those with various chemical substitutes. nih.gov A significant challenge remains the development of reactivators that can efficiently penetrate the blood-brain barrier (BBB) to counteract the central nervous system effects of OP poisoning, a known limitation of many current oximes like asoxime. nih.govnih.govnih.gov
Recent efforts have focused on novel compounds, such as the experimental "K-oximes," which have been compared to established oximes like pralidoxime (B1201516) and obidoxime (B3283493). benthamscience.comresearchgate.net Some of these newer oximes, like K-27, have demonstrated strong reactivation potential and lower intrinsic toxicity in preclinical studies. benthamscience.comresearchgate.net Additionally, research is moving beyond traditional oxime structures to explore entirely new classes of "non-oxime" reactivators, identified through methods like in-silico pharmacophore modeling. nih.gov The goal is to create a "universal" reactivator or a small portfolio of oximes that can collectively cover the full spectrum of OP threats. ingentaconnect.comresearchgate.net
| Oxime | Relative Efficacy in Maintaining Redox Balance |
|---|---|
| K027 | Higher Efficacy |
| K203 | Higher Efficacy |
| Obidoxime | Higher Efficacy |
| Trimedoxime | Lower Efficacy |
| Pralidoxime | Lower Efficacy |
| Asoxime (HI-6) | Lower Efficacy |
This table illustrates the relative ability of different oximes to manage oxidative stress in the brain following poisoning with a specific organophosphate, highlighting the variable performance among compounds.
Exploration of Combination Therapies for Enhanced Outcome
Given that a single, universally effective oxime remains elusive, a promising strategy is the use of combination therapies. This approach involves administering two or more different oximes to broaden the spectrum of antidotal coverage. The rationale is that a combination of oximes could be more effective than any single oxime against poisoning by a specific OP, or against exposure to an unknown OP agent.
Research has demonstrated the potential benefits of this strategy. For example, in preclinical studies involving poisoning by the nerve agent tabun (B1200054), combinations of oximes have been shown to be more effective than individual oximes alone. nih.gov One such study evaluated the combination of asoxime (HI-6) with obidoxime, and another combined asoxime with the experimental oxime K203. nih.gov The results indicated that these combinations led to a higher percentage of AChE reactivation in the blood and diaphragm of poisoned rats compared to the most effective single oxime. nih.gov Furthermore, the oxime combinations were found to be slightly more effective in reducing the lethal toxicity of tabun in mice. nih.gov
The exploration of combination therapies extends beyond just mixing different oximes. The standard treatment for OP poisoning already involves a combination of an oxime with an anticholinergic agent like atropine (B194438) and often a benzodiazepine (B76468) to control seizures. medscape.commedscape.comsaintnicholashospital.com Future research may identify other synergistic combinations, potentially including agents that offer neuroprotective effects or enhance the penetration of oximes across the blood-brain barrier. nih.gov
Personalized Medicine Approaches in Organophosphate Countermeasures
The significant variability in response to treatment for OP poisoning suggests that a "one-size-fits-all" approach is not optimal. nih.gov This has led to growing interest in personalized medicine, where the choice and dosage of antidotes are tailored to the specific circumstances of the poisoning event and the individual patient.
Several factors contribute to the varied outcomes. The specific organophosphate agent involved is a primary determinant, as different OPs have different chemical structures that affect how well they bind to AChE and how they interact with reactivators like asoxime. nih.govingentaconnect.com Therefore, identifying the specific OP agent quickly and accurately is a key goal for personalizing therapy.
Beyond the poison itself, individual patient factors are crucial. These can include the patient's age, underlying health conditions, and genetic makeup, which can influence how the body processes both the toxin and the antidotes. For example, biomarkers such as plasma cholinesterase activity and blood urea (B33335) nitrogen have been identified as significant predictors for determining the required dose of pralidoxime. brieflands.com A clinical decision support system based on such individual data could help clinicians make more precise and effective treatment choices. brieflands.com The ultimate goal is to move away from standardized protocols to a more nuanced approach, ensuring that each patient receives the most appropriate countermeasure, whether it be asoxime, another oxime, or a combination, based on a comprehensive assessment of their unique clinical situation.
Application of AI and Machine Learning in Oxime Design and Efficacy Prediction
The development of new drugs is a complex, time-consuming, and expensive process. The application of artificial intelligence (AI) and machine learning (ML) offers a powerful opportunity to accelerate the design and discovery of more effective oxime reactivators. researchgate.net These computational tools can analyze vast datasets of chemical structures and biological activity to identify promising new candidates and predict their properties.
In the context of oxime design, ML models can be trained on existing data to learn the relationship between a molecule's structure and its ability to reactivate inhibited AChE. nih.gov This allows for the rapid virtual screening of millions of potential compounds, identifying those with the highest probability of success before they are synthesized and tested in the laboratory. For instance, a framework using Recurrent Neural Networks (RNN) has been proposed to generate novel organophosphorus molecules, a technique that can be adapted to design reactivators with improved characteristics. researchgate.net
Furthermore, machine learning is being applied to predict the severity of OP poisoning and to optimize treatment protocols. nih.govresearchgate.net By analyzing clinical data from poisoned patients, ML algorithms can identify the most important predictive factors for poisoning severity, such as white blood cell count, plasma cholinesterase activity, and age. nih.gov In one study, an XGBoost machine learning model demonstrated high accuracy in predicting the severity of OP poisoning. nih.govresearchgate.net Similarly, ML models have been developed to predict the individualized dose of pralidoxime needed for a patient, using features like muscular weakness and plasma cholinesterase levels. brieflands.com These predictive models could be integrated into clinical decision support systems to help physicians personalize and optimize antidotal therapy for improved patient outcomes. brieflands.com
Q & A
Q. How should researchers document this compound's oxidative stress effects for reproducibility?
- Methodological Answer : TBARS assays must include positive controls (e.g., Fe²⁺-induced lipid peroxidation) and normalize to protein content (Bradford assay). Report raw absorbance values, calibration curves, and inter-assay CVs. Oxidative markers (e.g., glutathione levels) should complement TBARS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
